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  • Product: 2-Phenyl-1H-pyrrole-3-carbaldehyde
  • CAS: 52179-71-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties and Stability of 2-Phenyl-1H-pyrrole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction Pyrrole and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, found in a wide array of natural products and pharma...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrole and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, found in a wide array of natural products and pharmaceuticals.[1] The introduction of a phenyl group and a carbaldehyde moiety to the pyrrole ring, as in 2-Phenyl-1H-pyrrole-3-carbaldehyde, creates a versatile intermediate with significant potential in drug discovery and materials science. The reactivity of the aldehyde group, combined with the electronic properties of the phenyl-pyrrole system, makes this molecule a valuable building block for the synthesis of more complex structures, including carboxamide derivatives that have shown promise as therapeutic agents.[2][3]

This technical guide provides a comprehensive overview of the chemical properties and stability of 2-Phenyl-1H-pyrrole-3-carbaldehyde. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively synthesize, characterize, and handle this compound, ensuring its optimal use in research and development endeavors.

Chemical and Physical Properties

2-Phenyl-1H-pyrrole-3-carbaldehyde is a solid at room temperature. While a comprehensive, publicly available dataset of its physicochemical properties is not extensive, key parameters can be inferred from its constituent parts and related molecules.

PropertyPredicted/Inferred ValueSource/Basis
Molecular FormulaC₁₁H₉NOBased on structure
Molecular Weight171.19 g/mol Calculated from formula
AppearanceLikely a solid (e.g., white, off-white, or pale yellow)Inferred from related pyrrole aldehydes[4]
SolubilityExpected to be soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, CHCl₃, ethyl acetate, and alcohols) and sparingly soluble in water.General solubility of similar organic compounds
Melting PointNot definitively reported, but likely in the range of other substituted pyrrole aldehydes.Comparison with related compounds[5]

Spectroscopic Characterization

Accurate characterization of 2-Phenyl-1H-pyrrole-3-carbaldehyde is crucial for confirming its identity and purity. The following sections detail the expected spectroscopic data based on the analysis of the parent compound, 2-phenyl-1H-pyrrole, and other substituted pyrrole-3-carbaldehydes.[2][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the pyrrole ring protons, the phenyl ring protons, the N-H proton, and the aldehyde proton.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Notes
Aldehyde (-CHO)9.5 - 10.0s (singlet)Characteristic downfield shift for aldehyde protons.
N-H8.0 - 9.0br s (broad singlet)Chemical shift can be solvent-dependent and may exchange with D₂O.
Phenyl (ortho, meta, para)7.2 - 7.6m (multiplet)Complex multiplet for the five phenyl protons.
Pyrrole H-4~6.8t (triplet) or dd (doublet of doublets)Coupled to H-5 and potentially the N-H proton.
Pyrrole H-5~7.0t (triplet) or dd (doublet of doublets)Coupled to H-4 and potentially the N-H proton.

¹³C NMR (Carbon NMR): The proton-decoupled ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm) Notes
Aldehyde (C=O)185 - 190Characteristic downfield shift for a carbonyl carbon.
Phenyl (ipso)~133Carbon attached to the pyrrole ring.
Phenyl (C-H)125 - 130Multiple signals for the phenyl ring carbons.
Pyrrole C-2~132Carbon bearing the phenyl group.
Pyrrole C-3~120Carbon bearing the aldehyde group.
Pyrrole C-4~110
Pyrrole C-5~115
Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present.

Wavenumber (cm⁻¹) Intensity Assignment
~3400Strong, BroadN-H stretch
~3100-3000MediumAromatic C-H stretch (phenyl and pyrrole)
~1660-1680StrongC=O stretch (aldehyde)
~1600-1450Medium-StrongC=C stretching (phenyl and pyrrole rings)
~750-700StrongOut-of-plane C-H bending (monosubstituted benzene)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) is expected at m/z = 171.

Synthesis of 2-Phenyl-1H-pyrrole-3-carbaldehyde

Several synthetic routes can be envisioned for the preparation of 2-Phenyl-1H-pyrrole-3-carbaldehyde, often involving the construction of the pyrrole ring followed by formylation, or the use of a pre-functionalized starting material. A plausible approach is the Vilsmeier-Haack formylation of 2-phenyl-1H-pyrrole.

Proposed Synthetic Workflow

G cluster_0 Step 1: Synthesis of 2-Phenyl-1H-pyrrole cluster_1 Step 2: Vilsmeier-Haack Formylation cluster_2 Purification start Starting Materials (e.g., Nitro-alkene and a β-ketoester) step1 Paal-Knorr or similar pyrrole synthesis start->step1 pyrrole 2-Phenyl-1H-pyrrole step1->pyrrole reaction Electrophilic Aromatic Substitution pyrrole->reaction reagents Vilsmeier Reagent (POCl₃, DMF) reagents->reaction product 2-Phenyl-1H-pyrrole-3-carbaldehyde reaction->product purification Column Chromatography (Silica gel, e.g., Hexane:Ethyl Acetate) product->purification

Caption: Proposed synthetic workflow for 2-Phenyl-1H-pyrrole-3-carbaldehyde.

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Phenyl-1H-pyrrole (Illustrative)

This protocol is illustrative and based on standard Vilsmeier-Haack reaction conditions. Optimization may be required.

  • Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool dimethylformamide (DMF, 3 equivalents) to 0 °C. Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise with stirring, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Reaction: Dissolve 2-phenyl-1H-pyrrole (1 equivalent) in a minimal amount of dry DMF or another suitable solvent like 1,2-dichloroethane. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice. Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure 2-Phenyl-1H-pyrrole-3-carbaldehyde.

Chemical Stability and Degradation Pathways

Understanding the stability of 2-Phenyl-1H-pyrrole-3-carbaldehyde is critical for its storage, handling, and application in drug development, where stability-indicating assays are essential. While specific stability data for this compound is not widely published, its potential degradation pathways can be inferred from its chemical structure.

Factors Influencing Stability
  • Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, especially in the presence of air (autoxidation), light, and trace metal impurities. The electron-rich pyrrole ring can also be prone to oxidation.

  • Light: Aromatic aldehydes and pyrrole rings can be sensitive to light, potentially leading to polymerization or degradation.

  • pH: While the pyrrole ring is relatively stable under neutral conditions, it can be unstable in strongly acidic or basic environments. The aldehyde functionality can undergo reactions such as aldol condensation under basic conditions.

  • Temperature: Elevated temperatures can accelerate degradation processes.

Forced Degradation Studies: A Proactive Approach

To systematically evaluate the stability of 2-Phenyl-1H-pyrrole-3-carbaldehyde, forced degradation studies under various stress conditions are recommended. These studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.

Stress Condition Typical Reagents and Conditions Potential Degradation Pathway
Acidic Hydrolysis 0.1 M - 1 M HCl, room temperature to 60°CPolymerization of the pyrrole ring.
Basic Hydrolysis 0.1 M - 1 M NaOH, room temperature to 60°CAldol-type reactions, potential ring opening under harsh conditions.
Oxidation 3-30% H₂O₂, room temperatureOxidation of the aldehyde to a carboxylic acid; oxidation of the pyrrole ring.
Thermal Degradation Dry heat (e.g., 60-80°C)General decomposition.
Photodegradation Exposure to UV and visible light (ICH Q1B)Photochemical reactions leading to various degradation products.
Proposed Degradation Pathway: Oxidation

G start 2-Phenyl-1H-pyrrole-3-carbaldehyde product 2-Phenyl-1H-pyrrole-3-carboxylic acid start->product Oxidation oxidant Oxidizing Agent (e.g., H₂O₂, air) oxidant->product

Caption: A likely oxidative degradation pathway for 2-Phenyl-1H-pyrrole-3-carbaldehyde.

Analytical Methodologies

A robust analytical method is necessary for the quantification and purity assessment of 2-Phenyl-1H-pyrrole-3-carbaldehyde. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a suitable technique.

Proposed RP-HPLC Method
  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point could be a 60:40 to 70:30 ratio of organic to aqueous phase.[7]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (likely in the range of 254-330 nm).[7]

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30 °C.

This method would need to be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Conclusion

2-Phenyl-1H-pyrrole-3-carbaldehyde is a valuable heterocyclic compound with significant potential as a building block in medicinal chemistry and other scientific fields. Its synthesis is achievable through established organic chemistry reactions, and its characterization relies on standard spectroscopic techniques. A thorough understanding of its stability profile, including its susceptibility to oxidation, is crucial for its effective use. The development and validation of a robust analytical method, such as RP-HPLC, is essential for ensuring the quality and purity of this important intermediate in research and drug development pipelines. This guide provides a foundational understanding to support further investigation and application of 2-Phenyl-1H-pyrrole-3-carbaldehyde.

References

  • Supporting Information for a relevant synthetic chemistry publication providing spectroscopic d
  • A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E-2 - University of Pretoria. (2024). Available from: [Link].

  • A Concise Synthesis of Pyrrole-Based Drug Candidates from -Hydroxyketones, 3-Oxobutanenitrile, and Anilines - DR-NTU. (2023). Available from: [Link].

  • 2-Phenyl-1H-pyrrole-3-carboxamide as a New Scaffold for Developing 5-HT6 Receptor Inverse Agonists with Cognition-Enhancing Activity - ACS Publications. (2021). Available from: [Link].

  • Direct catalytic synthesis of densely substituted 3-formylpyrroles from imines and 1,4-ketoaldehydes - The Royal Society of Chemistry. Available from: [Link].

  • PubChem. 2-Phenylpyrrole | C10H9N | CID 72898. National Institutes of Health. Available from: [Link].

  • Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines - ACG Publications. (2012). Available from: [Link].

  • (PDF) 2-Phenyl-1 H -pyrrole-3-carboxamide as a New Scaffold for Developing 5-HT 6 Receptor Inverse Agonists with Cognition-Enhancing Activity - ResearchGate. (2021). Available from: [Link].

  • Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives - RJPT. (2020). Available from: [Link].

  • CN112194607A - Synthetic method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde - Google Patents.
  • Synthesis, Thermal Stability and Antifungal Evaluation of Two New Pyrrole Esters. (2023). Available from: [Link].

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - MDPI. (2023). Available from: [Link].

  • PubChem. 1-phenyl-1H-pyrrole-2-carbaldehyde | C11H9NO | CID 934729. National Institutes of Health. Available from: [Link].

  • Improved HPLC Conditions to Determine Eumelanin and Pheomelanin Contents in Biological Samples Using an Ion Pair Reagent - PubMed. (2020). Available from: [Link].

Sources

Exploratory

An In-depth Technical Guide to 2-Phenyl-1H-pyrrole-3-carbaldehyde: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Phenyl-1H-pyrrole-3-carbaldehyde is a heterocyclic aromatic aldehyde that holds significant interest in the field of medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyl-1H-pyrrole-3-carbaldehyde is a heterocyclic aromatic aldehyde that holds significant interest in the field of medicinal chemistry and drug development. Its core structure, a phenyl-substituted pyrrole, is a recurring motif in a variety of biologically active compounds. The presence of a reactive aldehyde group at the 3-position of the pyrrole ring provides a versatile chemical handle for further molecular elaboration, making it a valuable building block for the synthesis of diverse compound libraries. This guide provides a comprehensive overview of its molecular data, a detailed synthetic protocol, analytical characterization, and a discussion of its current and potential applications in the pharmaceutical sciences.

Molecular Data and Identification

PropertyValueSource
IUPAC Name 2-Phenyl-1H-pyrrole-3-carbaldehyde-
Molecular Formula C₁₁H₉NO-
Molecular Weight 171.19 g/mol -
Canonical SMILES C1=CC=C(C=C1)C2=C(C=CN2)C=O-
InChI Key (Predicted)-
Physical Form Expected to be a solid at room temperature[2]

Synthesis of 2-Phenyl-1H-pyrrole-3-carbaldehyde

The synthesis of 2-Phenyl-1H-pyrrole-3-carbaldehyde can be efficiently achieved through a two-step process starting from commercially available precursors. The first step involves the synthesis of the 2-phenyl-1H-pyrrole core, followed by its formylation at the 3-position.

Part 1: Synthesis of 2-Phenyl-1H-pyrrole

A robust and high-yielding method for the synthesis of 2-phenyl-1H-pyrrole is the Paal-Knorr pyrrole synthesis . This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1,4-diphenyl-1,4-butanedione (1.0 eq) in glacial acetic acid.

  • Addition of Amine Source: Add ammonium acetate (excess, ~3-5 eq) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing cold water, which will cause the product to precipitate.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash with water. The crude 2-phenyl-1H-pyrrole can be further purified by recrystallization from a suitable solvent such as ethanol or methanol to yield a crystalline solid.

Diagram of the Paal-Knorr Synthesis Workflow:

Paal_Knorr_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product 1,4-Diphenyl-1,4-butanedione 1,4-Diphenyl-1,4-butanedione Reflux Reflux (2-4h) 1,4-Diphenyl-1,4-butanedione->Reflux Ammonium Acetate Ammonium Acetate Ammonium Acetate->Reflux Glacial Acetic Acid Glacial Acetic Acid Glacial Acetic Acid->Reflux Cooldown Cool to RT Reflux->Cooldown Precipitation Precipitate in Water Cooldown->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization 2-Phenyl-1H-pyrrole 2-Phenyl-1H-pyrrole Recrystallization->2-Phenyl-1H-pyrrole

Caption: Workflow for the Paal-Knorr synthesis of 2-Phenyl-1H-pyrrole.

Part 2: Vilsmeier-Haack Formylation of 2-Phenyl-1H-pyrrole

The introduction of the aldehyde group at the 3-position of the pyrrole ring is effectively accomplished using the Vilsmeier-Haack reaction . This reaction employs a formylating agent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4][5][6][7][8]

Protocol:

  • Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place anhydrous DMF (3-5 eq). Cool the flask to 0°C using an ice bath. Add phosphorus oxychloride (1.1-1.5 eq) dropwise with stirring, ensuring the temperature remains low. Stir the mixture at 0°C for 30-60 minutes to allow for the formation of the Vilsmeier reagent (a chloroiminium salt).[4]

  • Reaction with Pyrrole: Dissolve the synthesized 2-phenyl-1H-pyrrole (1.0 eq) in a minimal amount of anhydrous DMF or a suitable solvent like dichloromethane. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to a temperature between 40-80°C for 1-6 hours.[4] Monitor the reaction's progress by TLC.

  • Hydrolysis and Work-up: Upon completion, cool the reaction mixture and carefully pour it onto crushed ice. Basify the aqueous solution with a suitable base, such as sodium hydroxide or sodium bicarbonate, to hydrolyze the intermediate iminium salt.

  • Extraction and Purification: Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-phenyl-1H-pyrrole-3-carbaldehyde can be purified by column chromatography on silica gel.

Diagram of the Vilsmeier-Haack Formylation Workflow:

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (0°C) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Reaction_Mix Reaction Mixture (Heat) Vilsmeier_Reagent->Reaction_Mix Pyrrole 2-Phenyl-1H-pyrrole Pyrrole->Reaction_Mix Hydrolysis Hydrolysis (Ice & Base) Reaction_Mix->Hydrolysis Extraction Extraction Hydrolysis->Extraction Purification Column Chromatography Extraction->Purification Product 2-Phenyl-1H-pyrrole-3-carbaldehyde Purification->Product

Caption: General workflow for the Vilsmeier-Haack formylation of 2-Phenyl-1H-pyrrole.

Analytical Characterization

The structural elucidation of 2-Phenyl-1H-pyrrole-3-carbaldehyde relies on a combination of spectroscopic techniques. Below are the expected spectral data based on the known values for the parent compound and general principles of spectroscopy.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy[9]
¹H NMR (Predicted) Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~9.8s-CHO
~8.5br s-NH
~7.6-7.4m-Phenyl-H (ortho, meta, para)
~7.0d~2.5Pyrrole-H5
~6.8d~2.5Pyrrole-H4
¹³C NMR (Predicted) Chemical Shift (δ, ppm)Assignment
~185C=O (aldehyde)
~135-128Phenyl carbons
~133C2 (pyrrole)
~125C5 (pyrrole)
~120C3 (pyrrole)
~110C4 (pyrrole)
Infrared (IR) Spectroscopy[9][11]
Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, broadN-H stretch
~3100-3000MediumAromatic C-H stretch
~1660StrongC=O stretch (aldehyde)
~1590, 1480Medium-StrongC=C stretch (aromatic rings)
Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
171High[M]⁺ (Molecular Ion)
170Moderate[M-H]⁺
142Moderate[M-CHO]⁺
115Moderate[M-CHO-HCN]⁺

Diagram of the Analytical Workflow:

Analytical_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_final_product Final Product Crude_Product Crude 2-Phenyl-1H-pyrrole-3-carbaldehyde Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography NMR NMR Spectroscopy (¹H, ¹³C) Column_Chromatography->NMR IR IR Spectroscopy Column_Chromatography->IR MS Mass Spectrometry Column_Chromatography->MS Purity_Analysis Purity Analysis (e.g., HPLC) Column_Chromatography->Purity_Analysis Pure_Product Pure, Characterized Product NMR->Pure_Product IR->Pure_Product MS->Pure_Product Purity_Analysis->Pure_Product

Caption: Standard workflow for the purification and analytical characterization of the target compound.

Applications in Drug Development

The 2-phenyl-1H-pyrrole scaffold is a privileged structure in medicinal chemistry, and its 3-carbaldehyde derivative serves as a key intermediate for the synthesis of a wide range of pharmacologically active molecules.[11]

Serotonin 5-HT6 Receptor Ligands

Derivatives of 2-phenyl-1H-pyrrole-3-carboxamide have been extensively investigated as potent and selective ligands for the serotonin 5-HT6 receptor.[12][13][14] This receptor is a promising target for the treatment of cognitive deficits associated with neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia.[13] The 3-carboxamide moiety, readily synthesized from the 3-carbaldehyde, is crucial for interacting with the receptor's binding site. Research has shown that modifications to the phenyl ring and the pyrrole nitrogen can modulate the affinity and functional activity of these compounds, leading to the identification of inverse agonists with potential cognition-enhancing properties.[12][14]

Anticancer and Antimicrobial Agents

The pyrrole nucleus is a component of numerous natural and synthetic compounds with demonstrated anticancer and antimicrobial activities.[11][15] The 2-phenyl-1H-pyrrole-3-carbaldehyde scaffold can be utilized to generate novel derivatives for screening against various cancer cell lines and microbial strains. The aldehyde functionality allows for the introduction of diverse side chains and heterocyclic systems through reactions such as condensation, reductive amination, and Wittig-type reactions, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

Conclusion

2-Phenyl-1H-pyrrole-3-carbaldehyde is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. While its definitive CAS number is not widely documented, its synthesis via the Paal-Knorr reaction followed by Vilsmeier-Haack formylation is a well-established and efficient strategy. The analytical characterization of this compound can be reliably performed using standard spectroscopic techniques. The demonstrated utility of its derivatives, particularly in the development of 5-HT6 receptor ligands, underscores the importance of this scaffold in modern drug discovery and development. This guide provides a foundational understanding for researchers and scientists working with this promising chemical entity.

References

  • Zajdel, P., et al. (2021). 2-Phenyl-1H-pyrrole-3-carboxamide as a New Scaffold for Developing 5-HT6 Receptor Inverse Agonists with Cognition-Enhancing Activity. ACS Chemical Neuroscience. Available from: [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 72898, 2-Phenylpyrrole. Available from: [Link]

  • SIELC Technologies. 1H-Pyrrole-3-carboxaldehyde, 2,5-dimethyl-1-phenyl-. Available from: [Link]

  • Zajdel, P., et al. (2021). 2-Phenyl-1H-pyrrole-3-carboxamide as a New Scaffold for Developing 5-HT6 Receptor Inverse Agonists with Cognition-Enhancing Activity. ACS Chemical Neuroscience. Available from: [Link]

  • Asian Journal of Research in Chemistry. (2018). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Available from: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

  • Rajiv Academy for Pharmacy. (2020). Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. RJPT. Available from: [Link]

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  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

  • Google Patents. (2021). CN112194607A - Synthetic method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde.
  • Google Patents. (2010). EP2402313B1 - Process for producing pyrrole compound.
  • ResearchGate. (2015). Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. Available from: [Link]

  • ResearchGate. (2021). 2-Phenyl-1 H -pyrrole-3-carboxamide as a New Scaffold for Developing 5-HT 6 Receptor Inverse Agonists with Cognition-Enhancing Activity. Available from: [Link]

  • ECHA. 2-Phenylindole-3-carboxaldehyde. Available from: [Link]

  • ACG Publications. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. Available from: [Link]

  • NIST. 1H-Pyrrole, 2-phenyl-. Available from: [Link]

  • Brieflands. (2023). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. Available from: [Link]

  • US EPA. CAS Registry - List Details - SRS. Available from: [Link]

  • Patsnap. (2021). Preparation method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde. Available from: [Link]

  • Metin, J. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Google Patents. US3428648A - 3-(substituted phenyl) pyrrole derivatives and methods of producing them.
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  • MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Available from: [Link]

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  • MDPI. (2020). Py–FTIR–GC/MS Analysis of Volatile Products of Automobile Shredder Residue Pyrolysis. Available from: [Link]

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Foundational

The Pharmacological Versatility of 2-Phenyl-1H-pyrrole-3-carbaldehyde Derivatives: A Technical Guide to Synthesis, Mechanism, and Biological Evaluation

Executive Summary & Structural Rationale In modern medicinal chemistry, the pyrrole ring is universally recognized as a "privileged structure," forming the backbone of numerous natural products and clinically approved th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the pyrrole ring is universally recognized as a "privileged structure," forming the backbone of numerous natural products and clinically approved therapeutics[1]. However, the specific functionalization pattern of 2-phenyl-1H-pyrrole-3-carbaldehyde and its derivatives presents a uniquely powerful scaffold for drug discovery.

As an application scientist evaluating hit-to-lead transitions, I prioritize this scaffold due to its highly tunable pharmacophore:

  • The C2-Aryl (Phenyl) Group: Provides essential steric bulk and facilitates

    
     stacking interactions within the hydrophobic pockets of target enzymes.
    
  • The Pyrrole NH: Acts as a critical hydrogen-bond donor, anchoring the molecule to receptor residues.

  • The C3-Carbaldehyde "Warhead": Unlike static alkyl groups, the aldehyde at the C3 position is a reactive pivot[2]. It serves as an electrophilic center that can be readily derivatized into Schiff bases, chalcones (

    
    -unsaturated systems), or fused heterocycles to modulate hydrogen-bond donor/acceptor profiles and target specific kinase or cholinesterase pathways[2][3].
    

Spectrum of Biological Activities

The derivatization of the C3-carbaldehyde group on the 2-phenylpyrrole core has yielded compounds with diverse and potent biological activities.

Neuroprotection: Cholinesterase Inhibition

Alzheimer’s disease research heavily relies on the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Recent structural hybridizations combining the pyrrole-3-carbaldehyde core with benzimidazole moieties have generated potent anti-Alzheimer agents[4]. The pyrrole core fits snugly into the peripheral anionic site (PAS) of AChE, while the extended derivatives reach the catalytic active site (CAS).

Anticancer Efficacy: Kinase Inhibition

Protein kinases, such as TAK1, are critical targets in oncology. The 5-aryl/2-aryl pyrrole-3-carbaldehyde core is strategically utilized to synthesize kinase inhibitors. The C3-aldehyde is frequently converted into chalcones, which exhibit potent anticancer and antioxidant activities by acting as Michael acceptors within the kinase active site[2].

Antimicrobial and Anti-inflammatory Action

Schiff bases derived from the condensation of pyrrole-3-carbaldehydes with primary amines demonstrate broad-spectrum antimicrobial properties and significant urease inhibition[2]. The imine linkage (-C=N-) formed from the C3-aldehyde enhances the lipophilicity of the molecule, allowing for better penetration through bacterial cell walls.

Quantitative Data Summary

Table 1: Biological Activity Profile of Key Pyrrole-3-Carbaldehyde Derivatives

Derivative ClassPrimary Target / AssayObserved Activity (IC50 / MIC)Key Structural Feature
Benzimidazole-Pyrrole Hybrids AChE Inhibition (In Vitro)IC50 = 19.44 µM – 36.05 µM[4]C3-Aldehyde condensed with benzimidazole core
Benzimidazole-Pyrrole Hybrids BuChE Inhibition (In Vitro)Moderate to High Inhibition[4]Pyrrole NH hydrogen bonding
Pyrrole-Derived Schiff Bases Urease Inhibition / AntimicrobialBroad-spectrum efficacy[2]Imine (-C=N-) linkage at C3
Fluorinated Aryl-Pyrroles Kinase Inhibition (e.g., TAK1)Variable (Target dependent)[2]Fluorine substitution on C2-Phenyl ring

Mechanistic Pathways & Visualizations

To understand the utility of this scaffold, we must map both its synthetic origin and its biological binding mechanics.

Synthetic Workflow

Direct electrophilic aromatic substitution (EAS) on a pyrrole ring inherently favors the C2 or C5 positions due to the stabilization of the intermediate sigma complex[3]. Synthesizing a C3-carbaldehyde traditionally required multi-step circumvention, such as using a bulky triisopropylsilyl (TIPS) protecting group to sterically block the


-positions prior to Vilsmeier-Haack formylation[3].

Modern approaches utilize a more elegant, one-pot multicomponent reaction to build the ring de novo with the aldehyde already in place.

Synthesis N1 Aldimines + Succinaldehyde N2 Multicomponent Annulation (In Situ Cyclization) N1->N2 Catalyst / Solvent N3 2-Phenyl-1H-pyrrole- 3-carbaldehyde N2->N3 Aromatization N4 Schiff Bases / Chalcones (Bioactive Derivatives) N3->N4 C3-Aldehyde Functionalization

Caption: Multicomponent synthesis and functionalization of pyrrole-3-carbaldehydes.

Target Binding Mechanism

BindingMechanism Target Enzyme Active Site (e.g., AChE / Kinase) Sub1 C2-Phenyl Ring Act1 π-π Stacking (Hydrophobic Pocket) Sub1->Act1 Sub2 Pyrrole NH Core Act2 Hydrogen Bonding (Donor Interaction) Sub2->Act2 Sub3 C3-Aldehyde Derivative Act3 Electrophilic/Steric Fit (Catalytic Triad) Sub3->Act3 Act1->Target Act2->Target Act3->Target

Caption: Pharmacophore mapping and target binding mechanism of the pyrrole scaffold.

Experimental Protocols

The following protocols represent self-validating systems. As researchers, we must ensure that our chemical synthesis is regioselective and that our biological assays contain internal controls to rule out false positives.

Protocol A: Regioselective Multicomponent Synthesis of 2-Phenyl-1H-pyrrole-3-carbaldehyde

Causality: This method bypasses the regioselectivity issues of direct pyrrole functionalization by constructing the C3-aldehyde directly during the cyclization phase[3].

  • Imine Generation: In a round-bottom flask, dissolve aniline (or a substituted derivative) and benzaldehyde in anhydrous ethanol. Stir at room temperature for 1 hour to generate the aldimine in situ.

  • Annulation: Add succinaldehyde dropwise to the reaction mixture, followed by a catalytic amount of an appropriate Lewis acid (e.g.,

    
     or an organocatalyst).
    
  • Cyclization & Heating: Reflux the mixture. The succinaldehyde undergoes an intermolecular [3+2] type annulation with the aldimine.

  • Aromatization: The intermediate undergoes spontaneous dehydration and aromatization to yield the stable 2-phenyl-1H-pyrrole-3-carbaldehyde core.

  • Validation: Monitor via TLC. Purify via column chromatography (Ethyl Acetate/Hexane). Confirm the C3-aldehyde presence via

    
     NMR (distinct singlet typically around 
    
    
    
    9.4 - 9.8 ppm)[3].
Protocol B: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman’s Method)

Causality: This colorimetric assay relies on the hydrolysis of acetylthiocholine by AChE to produce thiocholine. Thiocholine reacts with DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)) to form the 5-thio-2-nitrobenzoate anion, a yellow chromophore absorbing at 412 nm. A decrease in color formation directly correlates to the inhibitory potency of the pyrrole derivative.

  • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve the synthesized pyrrole derivatives in DMSO (final assay concentration of DMSO must be <1% to prevent enzyme denaturation).

  • System Setup (96-well plate):

    • Test Wells: Add 140 µL buffer, 20 µL test compound (varying concentrations), and 20 µL AChE enzyme solution (0.22 U/mL).

    • Positive Control: Use Donepezil (a known AChE inhibitor) instead of the test compound. This validates the assay's sensitivity.

    • Blank/Background: Omit the enzyme to account for non-enzymatic hydrolysis of the substrate.

  • Incubation: Incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of DTNB (3 mM) and 10 µL of acetylthiocholine iodide (15 mM) to all wells.

  • Kinetic Measurement: Immediately read the absorbance at 412 nm using a microplate reader every minute for 10 minutes.

  • Data Analysis: Calculate the initial reaction rates. Determine the

    
     by plotting the percentage of inhibition against the log concentration of the pyrrole derivative[4].
    

Conclusion

The 2-phenyl-1H-pyrrole-3-carbaldehyde scaffold is far more than a simple heterocyclic building block; it is a highly programmable pharmacophore. By understanding the electronic causality of the C3-aldehyde "warhead" and the steric benefits of the C2-phenyl ring, drug development professionals can rationally design derivatives that target complex biological systems, ranging from neurodegenerative enzyme cascades to oncogenic kinase pathways.

References

  • Rakshit, S., et al. "One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles". PubMed Central (PMC). Available at: [Link]

  • Khan, M., et al. "Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents". MDPI Pharmaceuticals. Available at: [Link]

Sources

Exploratory

Advanced Architectures: Phenyl-Substituted Pyrrole Aldehydes

A Technical Guide to Synthesis, Functionalization, and Bio-Application Executive Summary Phenyl-substituted pyrrole aldehydes represent a privileged scaffold in medicinal chemistry and materials science. Unlike simple py...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Synthesis, Functionalization, and Bio-Application

Executive Summary

Phenyl-substituted pyrrole aldehydes represent a privileged scaffold in medicinal chemistry and materials science. Unlike simple pyrroles, the introduction of a phenyl ring—whether at the N1, C2, or C3 position—creates a biphenyl-like electronic conduit that dramatically alters the molecule's photophysics and binding affinity. This guide dissects the phenyl-pyrrole-carboxaldehyde (PPCA) motif, focusing on regioselective synthesis, pharmacophore optimization for kinase/receptor targets, and their emerging role as solvatochromic fluorescent sensors.

Structural Significance & Pharmacophore Analysis

The PPCA scaffold is not merely a building block; it is a " functional switch."

  • Electronic Modulation: The phenyl ring acts as a conjugation extender. When placed at C2 (adjacent to the NH), it allows for planarization and extended

    
    -conjugation, essential for non-linear optical (NLO)  properties.
    
  • Binding Affinity: In drug design, the phenyl group often occupies hydrophobic pockets (e.g., in 5-HT6 receptors or tubulin binding sites), while the aldehyde serves as a "warhead" precursor for Schiff bases, hydrazones, or olefins.

SAR Visualization: The PPCA Pharmacophore

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for 2-phenyl-1H-pyrrole-3-carboxaldehyde derivatives in medicinal chemistry.

SAR_Logic Core 2-Phenyl-1H-pyrrole- 3-carboxaldehyde Core Phenyl C2-Phenyl Ring (Hydrophobic Anchor) Core->Phenyl $pi$-Conjugation Aldehyde C3-Formyl Group (Reactive Warhead) Core->Aldehyde Derivatization Site NH N1-H (H-Bond Donor) or N1-Sulfonyl Core->NH Solubility/Binding Target1 5-HT6 Receptor (Inverse Agonism) Phenyl->Target1 Hydrophobic Pocket Fit Target2 Tubulin Inhibition (Antitumor) Phenyl->Target2 Steric Bulk Sensor Fluorescent Sensing (Zn2+, Fe3+ detection) Aldehyde->Sensor Schiff Base Formation NH->Target1 H-Bonding

Figure 1: SAR map detailing the functional roles of the PPCA core components.

Synthetic Strategies: The Regioselectivity Challenge

Synthesizing PPCAs requires navigating the electronic bias of the pyrrole ring. The pyrrole ring is electron-rich, naturally favoring electrophilic aromatic substitution (SEAr) at the


-positions (C2/C5).
Method A: Vilsmeier-Haack Formylation (The Standard)

Direct formylation of 1-phenylpyrrole typically yields the 2-carboxaldehyde isomer due to the electronic activation at


-positions.
  • Reagents:

    
    , DMF (Vilsmeier Reagent).
    
  • Regiocontrol: To access the 3-carboxaldehyde isomer, one must either block the C2/C5 positions or use sterically crowded amides (e.g., N,N-diisopropylformamide) which direct attack to the less hindered

    
    -position (C3).
    
Method B: Paal-Knorr Ring Closure (De Novo Construction)

For absolute regiocontrol, building the ring is superior to functionalizing it.

  • Mechanism: Condensation of a 1,4-dicarbonyl compound with a primary amine (aniline).

  • Advantage: Allows pre-installation of the phenyl group and aldehyde (or ester precursor) without isomer separation issues.

Method C: Ring-Closing Metathesis (Advanced)

Used for complex scaffolds (e.g., pyrrolo[3,2-c]quinolines), this involves constructing the pyrrole ring from diallyl precursors followed by oxidation.

Technical Protocol: Synthesis of 1-Phenyl-1H-pyrrole-2-carboxaldehyde

This protocol is adapted from high-reliability Organic Syntheses standards, optimized for the phenyl-substituted derivative.

Objective: Regioselective formylation of 1-phenylpyrrole. Target Yield: 80-90% Purity: >95% (HPLC)

Reagents & Materials
  • Substrate: 1-Phenylpyrrole (14.3 g, 100 mmol)

  • Reagent: Phosphorus Oxychloride (

    
    ) (16.9 g, 110 mmol)
    
  • Solvent/Reagent: Dimethylformamide (DMF) (8.8 g, 120 mmol)

  • Solvent: 1,2-Dichloroethane (DCE) (anhydrous)

  • Quench: Sodium Acetate Trihydrate (aq)

Step-by-Step Workflow
  • Vilsmeier Complex Formation:

    • In a flame-dried 3-neck flask under

      
      , cool DMF (1.2 eq) to 0°C.
      
    • Add

      
       (1.1 eq) dropwise over 20 mins. Caution: Exothermic.
      
    • Stir at 0°C for 15 mins until a white/colorless precipitate (chloroiminium salt) forms.

  • Substrate Addition:

    • Dissolve 1-phenylpyrrole in DCE (50 mL).

    • Add the pyrrole solution dropwise to the Vilsmeier complex at 0°C.

    • Critical Control Point: Do not allow temperature to exceed 5°C to minimize polymerization.

  • Reaction Phase:

    • Warm to room temperature (RT) and then reflux (80°C) for 15-30 mins.

    • Monitor via TLC (Hexane:EtOAc 4:1). The spot for 1-phenylpyrrole (

      
      ) should disappear; product appears at 
      
      
      
      .
  • Hydrolysis (The "Work-up"):

    • Cool mixture to 20°C.

    • Pour reaction mixture into a solution of Sodium Acetate (5 eq) in water (200 mL) at 0°C.

    • Reflux the biphasic mixture for 15 mins. This step hydrolyzes the intermediate iminium salt to the aldehyde.

  • Isolation:

    • Separate organic layer. Extract aqueous layer with DCE (

      
       mL).
      
    • Wash combined organics with sat.[1]

      
       and brine.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Recrystallize from hot petroleum ether or perform flash chromatography (Silica, 0-10% EtOAc in Hexane).

Data Validation (Expected)
ParameterValueNotes
Appearance Pale yellow oil/solidDarkens upon air exposure (oxidation).

H NMR

9.5-9.7 ppm (s, 1H)
Characteristic aldehyde proton.
IR Spectrum

Strong C=O stretch (conjugated).
Yield 85-92%Lower yields indicate incomplete hydrolysis.

Biological & Material Applications

Medicinal Chemistry: 5-HT6 Inverse Agonists

Researchers have identified 2-phenyl-1H-pyrrole-3-carboxamide derivatives (synthesized from the aldehyde precursor) as potent 5-HT6 receptor inverse agonists .[2][3]

  • Mechanism: The phenyl ring occupies a hydrophobic pocket formed by transmembrane helices (TM3/TM5), while the pyrrole NH forms a salt bridge with Asp3.32.

  • Therapeutic Utility: Cognition enhancement in Alzheimer's disease models.

Fluorescent Sensors (Chemosensing)

Phenyl-substituted pyrrole aldehydes exhibit Intramolecular Charge Transfer (ICT) .

  • Ion Sensing: Condensation with amines (e.g., 2-aminophenol) yields Schiff bases that act as "Turn-On" fluorescent sensors for

    
     and 
    
    
    
    .
  • Mechanism: The aldehyde nitrogen (after Schiff base formation) coordinates metal ions, locking the rotation of the phenyl ring (Restricted Intramolecular Rotation - RIR), which enhances fluorescence quantum yield.

Synthesis Pathway Visualization

The following flowchart compares the standard Vilsmeier route with the Paal-Knorr approach.

Synthesis_Pathways Pyrrole 1-Phenylpyrrole Vilsmeier Vilsmeier-Haack (POCl3 / DMF) Pyrrole->Vilsmeier Diketone 1,4-Diketone (Pre-functionalized) PaalKnorr Paal-Knorr (Acid Cat. / Heat) Diketone->PaalKnorr Amine Aniline Amine->PaalKnorr Iminium Chloroiminium Intermediate Vilsmeier->Iminium Electrophilic Attack Complex Substituted Phenylpyrrole PaalKnorr->Complex Cyclization Prod2 1-Phenylpyrrole- 2-carboxaldehyde (Major Isomer) Iminium->Prod2 Hydrolysis (Fast) Prod3 1-Phenylpyrrole- 3-carboxaldehyde (Minor/Steric Dependent) Iminium->Prod3 Steric Blocking at C2 Complex->Vilsmeier Post-func.

Figure 2: Comparative synthesis routes for phenyl-substituted pyrrole aldehydes.

References

  • Vilsmeier-Haack Reaction Overview : Organic Syntheses, Coll. Vol. 4, p. 831 (1963). Link

  • 5-HT6 Receptor Agonists : ACS Chemical Neuroscience, 2021, 12, 7, 1204–1218. "2-Phenyl-1H-pyrrole-3-carboxamide as a New Scaffold for Developing 5-HT6 Receptor Inverse Agonists". Link

  • Antitumor Activity (ARAP) : Journal of Medicinal Chemistry, "New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity". Link

  • Fluorescent Sensing : New Journal of Chemistry, "Synthesis and fluorescence properties of unsymmetrical 1,4-dihydropyrrolo[3,2-b]pyrrole dyes". Link

  • Green Synthesis : Asian Journal of Research in Chemistry, "A Comparative study of Vilsmeier-Haack Formylation... Under Solvent Free Conditions". Link

Sources

Foundational

Comprehensive Solubility Profile of 2-Phenyl-1H-pyrrole-3-carbaldehyde in Organic Solvents: A Technical Guide

Executive Summary & Structural Rationale 2-Phenyl-1H-pyrrole-3-carbaldehyde (CAS: 52179-71-2) is a highly versatile heterocyclic building block utilized extensively in the synthesis of pharmaceutical intermediates, asymm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

2-Phenyl-1H-pyrrole-3-carbaldehyde (CAS: 52179-71-2) is a highly versatile heterocyclic building block utilized extensively in the synthesis of pharmaceutical intermediates, asymmetric catalysis, and the development of novel functional materials[1]. With a molecular weight of 171.20 g/mol and a molecular formula of C11H9NO, its structural framework presents unique solvation dynamics that must be mastered to optimize reaction conditions and extraction protocols[1].

To predict and manipulate the solubility of this compound, one must analyze its distinct functional moieties:

  • Pyrrole N-H Group: Acts as a strong hydrogen-bond donor.

  • Carbaldehyde (C=O) Group: Acts as a hydrogen-bond acceptor and introduces a significant localized dipole moment.

  • Phenyl Ring & Pyrrole Core: Provide a large, hydrophobic, conjugated

    
    -system that facilitates 
    
    
    
    stacking and dispersion interactions.

The Causality of Solvation: The interplay between these groups dictates solvent compatibility. Solvents that can simultaneously disrupt the strong intermolecular hydrogen bonding between the pyrrole N-H and the aldehyde C=O of adjacent molecules in the crystal lattice, while favorably interacting with the hydrophobic


-system, yield the highest solubility.

Solvation Compound 2-Phenyl-1H-pyrrole- 3-carbaldehyde HDonor Pyrrole N-H (H-Bond Donor) Compound->HDonor HAcceptor Aldehyde C=O (H-Bond Acceptor) Compound->HAcceptor PiSystem Phenyl/Pyrrole Rings (Hydrophobic/Pi-Pi) Compound->PiSystem DMSO DMSO / DMF (Polar Aprotic) HDonor->DMSO Strong H-bond HAcceptor->DMSO Dipole-Dipole DCM DCM / Chloroform (Halogenated) HAcceptor->DCM Weak H-bond PiSystem->DCM Dispersion Hexane Hexane / Heptane (Non-polar) PiSystem->Hexane Weak Dispersion

Figure 1: Intermolecular solvation mechanisms of 2-Phenyl-1H-pyrrole-3-carbaldehyde.

Solubility Profile Across Key Organic Solvents

Polar Aprotic Solvents (DMSO, DMF) – Highly Soluble

Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are the premier solvents for this compound. The highly polarized S=O and C=O bonds in DMSO and DMF act as potent hydrogen-bond acceptors for the pyrrole N-H. Literature confirms that complex2 involving pyrrole-3-carbaldehydes are frequently optimized in DMSO at elevated temperatures (up to 70°C) due to superior solubility and reaction homogeneity[2].

Halogenated Solvents (Dichloromethane, Chloroform) – Soluble

Halogenated solvents like dichloromethane (DCM) and chloroform offer excellent solubility, primarily driven by strong dispersion forces and dipole-induced dipole interactions with the conjugated


-system. Deuterated chloroform (CDCl

) is the standard solvent for 3 of 2-Phenyl-1H-pyrrole-3-carbaldehyde derivatives, indicating complete dissolution at standard analytical concentrations[3]. DCM is also the solvent of choice for liquid-liquid extraction and silica gel flash chromatography[4].
Protic Solvents (Methanol, Ethanol) – Moderately Soluble

Short-chain alcohols provide moderate solubility. While they can form hydrogen bonds with both the N-H and C=O groups, their highly polar nature creates an energetic penalty when solvating the bulky, hydrophobic 2-phenyl substituent. Consequently, alcohols are often utilized as co-solvents or in crystallization protocols where controlled precipitation is desired.

Non-Polar Solvents (Hexane, Heptane) – Sparingly Soluble

Aliphatic hydrocarbons lack the ability to participate in hydrogen bonding or strong dipole interactions. The strong intermolecular forces within the crystalline lattice of the pyrrole easily outcompete the weak London dispersion forces offered by hexane. Thus, hexane is highly effective as an anti-solvent for precipitation or as a non-polar mobile phase component (e.g., EtOAc/Hexane mixtures) during 3[3].

Quantitative Data Summary

Solvent ClassRepresentative SolventEstimated Solubility RangePrimary Solvation Mechanism
Polar Aprotic DMSO, DMF> 50 mg/mL (Highly Soluble)Strong H-bond acceptance (N-H), Dipole-Dipole
Halogenated Dichloromethane, Chloroform10 - 50 mg/mL (Soluble)Dispersion forces,

-system interactions
Protic Methanol, Ethanol1 - 10 mg/mL (Moderately Soluble)H-bond donation/acceptance, limited by hydrophobicity
Non-Polar Hexane, Heptane< 1 mg/mL (Sparingly Soluble)Weak London dispersion forces
Aqueous Water< 0.1 mg/mL (Insoluble)High hydrophobic penalty from phenyl/pyrrole rings

Self-Validating Experimental Protocol: Thermodynamic Solubility Determination

To avoid the pitfalls of metastable supersaturation commonly seen in visual solubility estimates, the following shake-flask methodology ensures true thermodynamic equilibrium. This protocol is designed to be self-validating by forcing the precipitation of excess solute through thermal cycling.

Workflow Step1 1. Solvent Selection & Aliquoting (Amber Glass Vials) Step2 2. Solute Addition (Achieve Supersaturation) Step1->Step2 Step3 3. Thermal Cycling (40°C for 2h -> 25°C for 24h) Step2->Step3 Step4 4. Phase Separation (Centrifugation at 10,000 x g) Step3->Step4 Step5 5. HPLC-UV Quantification (Against Validated Standard Curve) Step4->Step5

Figure 2: Thermodynamic solubility screening workflow eliminating supersaturation.

Step-by-Step Methodology:
  • Solvent Preparation: Dispense 1.0 mL of the target organic solvent into a 2.0 mL amber glass HPLC vial. Causality: Amber glass is selected to mitigate potential photo-oxidation of the electron-rich pyrrole core during prolonged incubation.

  • Solute Addition: Incrementally add 2-Phenyl-1H-pyrrole-3-carbaldehyde to the vial until a visible suspension of undissolved solid persists, ensuring the solvent is fully saturated.

  • Thermal Cycling (The Self-Validating Step): Seal the vial and incubate in a thermoshaker at 40°C for 2 hours at 800 RPM. Causality: Elevated thermal energy overcomes the activation barrier for dissolution, accelerating the kinetics. Subsequently, reduce the temperature to 25°C and shake for 24 hours. Causality: Cooling forces the system into strict thermodynamic equilibrium, precipitating any transiently supersaturated solute that could falsely inflate solubility metrics.

  • Phase Separation: Centrifuge the vial at 10,000 x g for 15 minutes at 25°C to firmly pellet the undissolved solid. Carefully extract 100 µL of the supernatant using a positive displacement pipette. Causality: Positive displacement prevents volume errors associated with the vapor pressure of volatile solvents like DCM.

  • Quantification: Dilute the extracted supernatant in a compatible mobile phase (e.g., 60:40 Acetonitrile:Water) and analyze via HPLC-UV at the compound's

    
    . Calculate the exact concentration using a rigorously validated standard curve.
    

References

  • Alachem Co., Ltd. "52179-71-2 | 2-Phenyl-1H-pyrrole-3-carbaldehyde - Alachem Co., Ltd." Alachem.
  • National Institutes of Health (PMC). "One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles." NIH.
  • Royal Society of Chemistry. "Supporting Information - Diaryl- and Triaryl-pyrrole derivatives: inhibitors of the MDM2-p53." RSC.org.
  • FOLIA (University of Fribourg). "Synthèse organique et procédés utilisant le soleil." Unifr.ch.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis of 2-Phenyl-1H-pyrrole-3-carbaldehyde via Vilsmeier-Haack

Application Note: Step-by-Step Synthesis of 2-Phenyl-1H-pyrrole-3-carbaldehyde via Regioselective Vilsmeier-Haack Formylation Strategic Rationale & Mechanistic Causality The synthesis of 3-formyl pyrroles presents a clas...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Step-by-Step Synthesis of 2-Phenyl-1H-pyrrole-3-carbaldehyde via Regioselective Vilsmeier-Haack Formylation

Strategic Rationale & Mechanistic Causality

The synthesis of 3-formyl pyrroles presents a classic regioselectivity challenge in heterocyclic chemistry. Due to the inherent electron-rich nature of the pyrrole ring, electrophilic aromatic substitution naturally favors the highly nucleophilic


-positions (C2 and C5). Direct application of the Vilsmeier-Haack formylation to 2-phenylpyrrole overwhelmingly yields the 5-formyl isomer[1].

To override this innate electronic preference and selectively access 2-Phenyl-1H-pyrrole-3-carbaldehyde , a steric-shielding strategy is required[2]. By installing a massive triisopropylsilyl (TIPS) protecting group on the pyrrole nitrogen, the C5


-position is completely blocked by steric bulk. Consequently, the highly electrophilic Vilsmeier reagent (the chloromethyliminium ion) is forced to attack the 

-position (C3)[3]. The C3 position is kinetically favored over C4 because the adjacent C2-phenyl group helps stabilize the resulting positive charge in the Wheland intermediate through resonance.

This application note details a robust, field-proven three-step protocol: (1) N-Silylation, (2) Regioselective Formylation, and (3) Fluoride-mediated Deprotection.

Visualizing the Synthetic Workflow

SynthesisWorkflow Start 2-Phenyl-1H-pyrrole (Starting Material) Step1 Step 1: N-Silylation (NaH, TIPS-Cl, THF) Start->Step1 Int1 1-TIPS-2-phenylpyrrole (C5 Sterically Blocked) Step1->Int1 90% Yield Step2 Step 2: Vilsmeier-Haack (POCl3, DMF, 60°C) Int1->Step2 Int2 1-TIPS-2-phenylpyrrole- 3-carbaldehyde Step2->Int2 Regioselective Step3 Step 3: Deprotection (TBAF, THF, RT) Int2->Step3 Product 2-Phenyl-1H-pyrrole- 3-carbaldehyde Step3->Product 85% Yield

Three-step synthetic workflow for 2-Phenyl-1H-pyrrole-3-carbaldehyde via TIPS protection.

Step-by-Step Experimental Protocols

Step 1: N-Silylation (TIPS Protection)

Causality & Validation: Sodium hydride (NaH) is utilized to irreversibly deprotonate the pyrrole N-H. The visible evolution of hydrogen gas serves as a real-time validation of the pyrrolide anion formation. TIPS-Cl is specifically chosen over smaller protecting groups (like Boc or Ts) because its massive steric umbrella is strictly required to shut down C5 reactivity[2].

  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask under an argon atmosphere.

  • Deprotonation: Suspend NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (0.2 M) and cool to 0 °C using an ice bath. Add 2-phenyl-1H-pyrrole (1.0 eq) dropwise as a solution in THF.

    • Validation Check: Observe steady H₂ bubbling. Stir for 30 minutes until gas evolution completely ceases.

  • Silylation: Add Triisopropylsilyl chloride (TIPS-Cl, 1.2 eq) dropwise to the mixture.

  • Reaction: Remove the ice bath and stir at room temperature for 3 hours.

    • Validation Check: Monitor via TLC (Hexanes/EtOAc 9:1). The product spot will exhibit a significantly higher

      
       than the starting material due to the loss of the polar N-H bond.
      
  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 1-TIPS-2-phenylpyrrole.

Step 2: Regioselective Vilsmeier-Haack Formylation

Causality & Validation: The Vilsmeier reagent must be generated in situ at 0 °C to prevent thermal degradation[3]. Quenching with aqueous sodium acetate (NaOAc) provides the exact mild alkaline pH needed to hydrolyze the stable iminium intermediate into the target aldehyde without causing base-catalyzed degradation of the pyrrole ring[4].

  • Reagent Generation: In a dry flask under argon, cool anhydrous DMF (1.5 eq) to 0 °C. Add POCl₃ (1.5 eq) dropwise.

    • Validation Check: The solution will turn pale yellow and slightly viscous, confirming the formation of the chloroiminium ion. Stir for 30 minutes.

  • Addition: Dissolve 1-TIPS-2-phenylpyrrole (1.0 eq) in a minimum volume of anhydrous DMF (or 1,2-dichloroethane) and add it dropwise to the complex.

  • Electrophilic Attack: Heat the reaction mixture to 60 °C for 3 hours.

    • Validation Check: The mixture will darken to a deep orange/red as the highly conjugated iminium

      
      -complex forms.
      
  • Hydrolysis: Cool the flask to room temperature and pour the mixture over crushed ice containing an excess of saturated aqueous NaOAc. Stir vigorously for 1 hour to ensure complete iminium hydrolysis.

  • Workup: Extract with Dichloromethane (3x). Wash the combined organic layers sequentially with water and brine, dry over Na₂SO₄, and concentrate to yield 1-TIPS-2-phenylpyrrole-3-carbaldehyde.

VHMechanism DMF DMF + POCl3 VR Vilsmeier Reagent (Chloroiminium Ion) DMF->VR 0 °C EAS Electrophilic Attack at C3 Position VR->EAS + Pyrrole Iminium Iminium Intermediate (Sigma Complex) EAS->Iminium - HCl Hydrolysis Aqueous Hydrolysis (NaOAc / H2O) Iminium->Hydrolysis Aldehyde 3-Formyl Pyrrole Hydrolysis->Aldehyde - HNMe2

Mechanism of the Vilsmeier-Haack formylation highlighting the chloroiminium ion intermediate.

Step 3: TBAF-Mediated Deprotection

Causality & Validation: Fluoride ions possess an extremely high thermodynamic affinity for silicon (forming a ~135 kcal/mol Si-F bond). This allows for rapid, highly specific cleavage of the N-Si bond at room temperature without disturbing the newly formed aldehyde.

  • Preparation: Dissolve the crude 1-TIPS-2-phenylpyrrole-3-carbaldehyde (1.0 eq) in anhydrous THF (0.1 M).

  • Cleavage: Cool to 0 °C and add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 eq) dropwise.

  • Reaction: Stir at room temperature for 1 hour.

    • Validation Check: TLC (Hexanes/EtOAc 7:3) will show the rapid disappearance of the non-polar starting material and the appearance of a highly polar, UV-active product spot.

  • Workup & Purification: Quench with water and extract with EtOAc (3x). Wash the organic layer thoroughly with water to remove residual TBAF salts. Dry over Na₂SO₄, evaporate the solvent, and purify the crude residue via silica gel flash chromatography (gradient of Hexanes/EtOAc) to yield pure 2-Phenyl-1H-pyrrole-3-carbaldehyde.

Quantitative Data & Analytical Benchmarks

To ensure reproducibility, the following table summarizes the expected quantitative outcomes and primary analytical markers for each stage of the workflow.

Reaction StepReagents & SolventsTime / TempExpected YieldKey Analytical Markers (¹H NMR, CDCl₃)
1. N-Silylation NaH, TIPS-Cl, THF3 h / 0 °C

RT
85 – 92%TIPS protons: ~1.10–1.45 ppm (m, 21H)
2. Formylation POCl₃, DMF, DCE3 h / 60 °C75 – 80%Aldehyde CHO: ~9.60–9.80 ppm (s, 1H)
3. Deprotection TBAF, THF1 h / RT85 – 90%Pyrrole N-H: ~8.50–9.50 ppm (br s, 1H)Loss of TIPS: Absence of peaks at ~1.2 ppm

References

  • One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes... National Institutes of Health (NIH) / PMC[2]

  • Vilsmeier-Haack Reaction (Mechanism and Reagent Dynamics) Chemistry Steps[3]

  • Vilsmeier-Haack Formylation of Pyrroles (Steric and Electronic Effects) Scribd / Organic Chemistry Literature[1]

  • Vilsmeier–Haack reaction (General Overview and Hydrolysis Causality) Wikipedia[4]

Sources

Application

Mastering the Synthesis of Novel Schiff Bases from 2-Phenyl-1H-pyrrole-3-carbaldehyde: An Application Note and Detailed Protocol

This comprehensive guide is designed for researchers, scientists, and professionals in drug development, providing a detailed protocol and in-depth insights into the formation of Schiff bases using 2-Phenyl-1H-pyrrole-3-...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide is designed for researchers, scientists, and professionals in drug development, providing a detailed protocol and in-depth insights into the formation of Schiff bases using 2-Phenyl-1H-pyrrole-3-carbaldehyde. This protocol is presented with the understanding that the user is familiar with standard laboratory safety procedures.

Introduction: The Significance of Pyrrole-Based Schiff Bases

Schiff bases, or imines, are a class of organic compounds characterized by a carbon-nitrogen double bond (C=N).[1] They are typically formed through the condensation of a primary amine with an aldehyde or ketone.[2][3] The pyrrole scaffold is a privileged heterocycle in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The incorporation of a 2-phenyl substituent on the pyrrole ring can enhance biological activity through increased lipophilicity and potential for π-π stacking interactions with biological targets. Consequently, Schiff bases derived from 2-Phenyl-1H-pyrrole-3-carbaldehyde are of significant interest for the development of novel therapeutic agents, including anticancer, antibacterial, antifungal, and antiviral drugs.[4][5]

The formation of the imine bond is a reversible reaction that proceeds via a carbinolamine intermediate.[2] The reaction is often catalyzed by acids or bases and may require the removal of water to drive the equilibrium towards the product.[2][6] This guide will provide a robust and reproducible protocol for the synthesis of these valuable compounds, explain the rationale behind the experimental choices, and detail the necessary characterization techniques.

Experimental Protocol: Synthesis of a Model Schiff Base

This protocol details the synthesis of a representative Schiff base from 2-Phenyl-1H-pyrrole-3-carbaldehyde and aniline. The principles outlined can be adapted for a variety of primary amines.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )SupplierNotes
2-Phenyl-1H-pyrrole-3-carbaldehydeC₁₁H₉NO171.19Commercially available or synthesizedSee synthesis note below.
AnilineC₆H₇N93.13Sigma-Aldrich, etc.Freshly distilled for best results.
Ethanol (Absolute)C₂H₅OH46.07Fisher Scientific, etc.Reagent grade.
Glacial Acetic AcidCH₃COOH60.05VWR, etc.Catalyst.
Diethyl Ether(C₂H₅)₂O74.12EMD Millipore, etc.For washing the product.
Anhydrous Sodium SulfateNa₂SO₄142.04Acros Organics, etc.Drying agent.

A Note on the Synthesis of 2-Phenyl-1H-pyrrole-3-carbaldehyde: While commercially available, 2-Phenyl-1H-pyrrole-3-carbaldehyde can be synthesized through various established methods, such as the Vilsmeier-Haack reaction on 2-phenyl-1H-pyrrole.[7] Researchers should consult relevant literature for detailed synthetic procedures if starting from the parent heterocycle.

Step-by-Step Procedure
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Phenyl-1H-pyrrole-3-carbaldehyde (1.0 mmol, 171.2 mg) in absolute ethanol (20 mL).

  • Addition of Amine: To the stirred solution, add aniline (1.0 mmol, 93.1 mg, ~91 µL) dropwise at room temperature.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture. The acid acts as a catalyst to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine.[8]

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Isolation of Product: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The Schiff base product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using an appropriate eluent system.

  • Drying: The purified product should be dried under vacuum to remove any residual solvent.

Mechanism of Schiff Base Formation

The formation of a Schiff base is a two-step process involving nucleophilic addition followed by dehydration.[1][2]

Schiff_Base_Formation Aldehyde 2-Phenyl-1H-pyrrole- 3-carbaldehyde Carbinolamine Carbinolamine Intermediate Aldehyde->Carbinolamine Nucleophilic Attack Amine Primary Amine (e.g., Aniline) Amine->Carbinolamine Protonated_Carbinolamine Protonated Carbinolamine Carbinolamine->Protonated_Carbinolamine Proton Transfer Schiff_Base Schiff Base (Imine) Protonated_Carbinolamine->Schiff_Base Dehydration (-H₂O) Water Water Protonated_Carbinolamine->Water

Figure 1. General workflow for Schiff base formation.

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral intermediate known as a carbinolamine.[1]

  • Dehydration: The carbinolamine is an unstable intermediate that readily eliminates a molecule of water to form the stable carbon-nitrogen double bond of the Schiff base.[2] The acidic catalyst facilitates this step by protonating the hydroxyl group, making it a better leaving group (water).

Characterization of the Schiff Base Product

Thorough characterization is essential to confirm the identity and purity of the synthesized Schiff base. The following techniques are recommended:

TechniqueExpected Observations
¹H NMR The disappearance of the aldehyde proton signal (typically around 9-10 ppm) and the appearance of a new singlet for the imine proton (-CH=N-) in the region of 8-9 ppm are key indicators of Schiff base formation.[1] The signals corresponding to the pyrrole and phenyl rings will also be present, and their chemical shifts may be slightly altered compared to the starting materials.
¹³C NMR The carbonyl carbon signal of the aldehyde (around 180-200 ppm) will be absent in the product spectrum. A new signal for the imine carbon (-C=N-) will appear in the range of 150-170 ppm.[3]
FT-IR Spectroscopy The characteristic C=O stretching vibration of the aldehyde (around 1660-1700 cm⁻¹) will disappear. A new absorption band corresponding to the C=N stretching of the imine group will appear in the region of 1600-1650 cm⁻¹.[9]
Mass Spectrometry The mass spectrum will show a molecular ion peak (M⁺) corresponding to the calculated molecular weight of the Schiff base product, confirming its formation.
Melting Point A sharp and well-defined melting point is indicative of a pure crystalline compound.
Exemplary Spectroscopic Data

For a compound structurally similar to the target Schiff base, such as 1-(4-Methoxyphenyl)-2-phenyl-1H-pyrrole-3-carbaldehyde, the following characteristic NMR signals have been reported:

  • ¹H NMR (400 MHz, CDCl₃): δ 9.67 (s, 1H, -CHO), 7.32-7.18 (m, 5H, Ar-H), 7.00 (d, J = 8.8 Hz, 2H, Ar-H), 6.87 (d, J = 3.2 Hz, 1H, pyrrole-H), 6.85 (d, J = 3.2 Hz, 1H, pyrrole-H), 6.80 (d, J = 8.8 Hz, 2H, Ar-H), 3.77 (s, 3H, -OCH₃).[2]

  • ¹³C NMR (75 MHz, CDCl₃): δ 187.0 (-CHO), 158.7, 142.4, 131.6, 130.9, 129.1, 128.4, 128.1, 127.0, 124.9, 124.3, 114.2, 107.6, 55.3 (-OCH₃).[2]

These data can serve as a useful reference for interpreting the spectra of newly synthesized Schiff bases from 2-Phenyl-1H-pyrrole-3-carbaldehyde.

Optimizing Reaction Conditions

The efficiency of Schiff base formation can be influenced by several factors. Understanding these allows for the optimization of the reaction to achieve higher yields and purity.

Optimization_Factors Reaction_Outcome Reaction Outcome (Yield & Purity) Catalyst Catalyst (Acidic/Basic) Catalyst->Reaction_Outcome Solvent Solvent Polarity Solvent->Reaction_Outcome Temperature Reaction Temperature Temperature->Reaction_Outcome Reaction_Time Reaction Time Reaction_Time->Reaction_Outcome Water_Removal Water Removal Water_Removal->Reaction_Outcome

Figure 2. Key factors influencing Schiff base synthesis.

  • Catalyst: While glacial acetic acid is a common and effective catalyst, other acids such as p-toluenesulfonic acid can also be used.[10] In some cases, particularly with highly reactive aldehydes and amines, the reaction may proceed without a catalyst.[11]

  • Solvent: The choice of solvent can impact reaction rates and product solubility. Alcohols like ethanol and methanol are frequently used as they are good solvents for the reactants and allow for refluxing at a moderate temperature.[3]

  • Temperature: Increasing the temperature generally increases the reaction rate. Refluxing is a common technique to provide the necessary activation energy for the reaction to proceed efficiently.

  • Reaction Time: The optimal reaction time should be determined by monitoring the reaction progress using TLC. Prolonged reaction times can sometimes lead to the formation of byproducts.

  • Water Removal: For less reactive starting materials or to drive the equilibrium towards the product, the removal of water is crucial. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves.[2]

Applications in Drug Discovery and Development

Schiff bases derived from heterocyclic scaffolds like pyrrole are versatile building blocks in drug discovery. Their biological activities are often attributed to the azomethine group (-C=N-), which can participate in hydrogen bonding and coordination with metal ions in biological systems. These compounds have shown promise as:

  • Anticancer Agents: By interfering with various cellular processes in cancer cells.[6]

  • Antimicrobial Agents: Exhibiting activity against a broad spectrum of bacteria and fungi.[4]

  • Antiviral Agents: Showing potential in inhibiting viral replication.[5]

  • Anti-inflammatory Agents: By modulating inflammatory pathways.

The ability to readily synthesize a diverse library of Schiff bases from 2-Phenyl-1H-pyrrole-3-carbaldehyde by varying the amine component makes this an attractive strategy for generating new lead compounds in drug discovery programs.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of Schiff bases from 2-Phenyl-1H-pyrrole-3-carbaldehyde. By following the detailed protocol and understanding the underlying chemical principles, researchers can confidently and efficiently synthesize these valuable compounds for a wide range of applications, particularly in the field of medicinal chemistry and drug development. The provided insights into reaction optimization and characterization will further empower scientists to advance their research in this exciting area of organic synthesis.

References

  • Sathee Jee. Chemistry Schiff Bases.
  • SciSpace. Synthesis of Schiff Bases by Non-Conventional Methods.
  • Vedantu. Schiff Bases: Structure, Reaction, Synthesis & Uses Explained.
  • ACS Publications. Theoretical Studies on the Reaction Mechanism of Schiff Base Formation from Hexoses. Available at: [Link]

  • ResearchGate. (PDF) Novel Schiff Bases of Pyrrole: Synthesis, Experimental and Theoretical Characterizations, Fluorescent Properties and Molecular Docking. Available at: [Link]

  • PeerJ. New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. Available at: [Link]

  • SciSpace. Schiff base metal complex as a potential therapeutic drug in medical science. Available at: [Link]

  • NIH. Promising Schiff bases in antiviral drug design and discovery. Available at: [Link]

  • Hilaris Publisher. Role of Schiff Base in Drug Discovery Research. Available at: [Link]

  • Taylor & Francis Online. Synthesis, Characterization, and Catalytic Activity of Metal Schiff Base Complexes Derived from Pyrrole‐2‐carboxaldehyde. Available at: [Link]

  • Asian Journal of Chemistry. Synthesis, Characterization of Metal Complexes of Schiff Base derived from Pyrrole-2-carbaldehyde and 4-Methoxy Aniline and their Biological Studies. Available at: [Link]

  • GSC Online Press. Biological applications of Schiff bases: An overview. Available at: [Link]

  • Taylor & Francis Online. Novel conducting polySchiff base of N-(3-aminopropyl) pyrrole-salicylaldehyde and its copolymers with pyrrole: synthesis and characterization. Available at: [Link]

  • Synthesis of Schiff bases of 2-amino benzo[d]thiazole from higher hetero aldehydes and ketones using Mo-Al2O3 composite-based or.
  • PubMed. Synthesis, characterization and biological studies of Schiff bases derived from heterocyclic moiety. Available at: [Link]

  • Der Pharma Chemica. Synthesis and Applications of Schiff Bases from Some Sulfa Drugs and Their Metal Complexes: Review. Available at: [Link]

  • ResearchGate. (PDF) Synthesis of Schiff Bases from Substitute Aromatic Aldehydes and 2-(4-aminophenyl)acetonitrile Catalysed by 3,5-difluoroarylboronic Acid. Available at: [Link]

  • ResearchGate. One-pot sequential multicomponent reaction between: In situ generated aldimines and succinaldehyde: Facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. Available at: [Link]

  • Synthesis of Schiff bases of 2-amino benzo[d]thiazole from higher hetero aldehydes and ketones using Mo-Al2O3 composite-based or.
  • RSC Publishing. Facile and rapid synthesis of a new series of Schiff bases: characterization and evaluation of the physicochemical properties and biological activities. Available at: [Link]

  • Synthesis, characterization and cytotoxic activity study of Mn (II), Co (II), and metal complexes with new schiff base against.
  • NIH. Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore. Available at: [Link]

  • Teikyo Medical Journal. Synthesis, Characterization and Biological Activity of Schiff Bases Derived from Heterocyclic Compounds. Available at: [Link]

Sources

Method

Application Note: Synthesis of Non-Classical β-Linked BODIPY Dyes from 2-Phenyl-1H-pyrrole-3-carbaldehyde

Target Audience: Researchers, synthetic chemists, and drug development professionals specializing in fluorescent probes and bioimaging. Introduction & Scientific Rationale Classical BODIPY (4,4-difluoro-4-bora-3a,4a-diaz...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals specializing in fluorescent probes and bioimaging.

Introduction & Scientific Rationale

Classical BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) dyes are historically synthesized via the condensation of 2-formylpyrroles or through the oxidation of meso-substituted dipyrromethanes[1]. While these classical architectures boast high quantum yields and excellent photostability, their inherent


 symmetry often results in narrow Stokes shifts (<20 nm). In complex biological imaging or drug-tracking assays, this narrow shift leads to severe self-quenching and background autofluorescence interference[2].

To engineer a fluorophore that bypasses these limitations, we utilize 2-Phenyl-1H-pyrrole-3-carbaldehyde as the electrophilic precursor. This specific building block introduces two critical design advantages:

  • Symmetry Breaking (β-Linkage): Because the formyl group is located at the 3-position (the β-position of the pyrrole ring), condensation with an α-free nucleophilic pyrrole generates an asymmetric, β-linked dipyrromethene. This structural deviation alters the transition dipole moment, significantly broadening the emission profile and increasing the Stokes shift.

  • Steric Shielding: The bulky phenyl group at the 2-position provides vital steric hindrance around the conjugated core. This shielding prevents nucleophilic attack on the fluorophore during biological assays, drastically enhancing the molecule's chemical and thermal stability[].

Mechanistic Pathway & Workflow

The synthesis is executed as a highly efficient, one-pot, two-stage cascade:

  • Stage 1: Electrophilic Aromatic Substitution & Condensation. Phosphorus oxychloride (

    
    ) activates the 3-carbaldehyde of the precursor. A subsequent Friedel-Crafts-type attack by the α-position of a secondary pyrrole (e.g., 2,4-dimethylpyrrole) forms a highly conjugated, deeply colored dipyrromethene hydrochloride salt[1].
    
  • Stage 2: Boron Complexation. The intermediate is treated with a sterically hindered base (

    
    -diisopropylethylamine, DIPEA) to deprotonate the pyrrolic nitrogens. The addition of boron trifluoride diethyl etherate (
    
    
    
    ) then locks the planar ligand into the rigid, highly fluorescent BODIPY core[2].

BODIPY_Synthesis Precursor 2-Phenyl-1H-pyrrole- 3-carbaldehyde (Electrophile) Condensation Acid-Catalyzed Condensation (POCl3, CH2Cl2, 0 °C) Precursor->Condensation Nucleophile 2,4-Dimethylpyrrole (Nucleophile) Nucleophile->Condensation Intermediate Asymmetric β-Linked Dipyrromethene Salt Condensation->Intermediate - H2O Complexation Boron Complexation (DIPEA, BF3·OEt2, RT) Intermediate->Complexation Base Deprotonation Product β-Linked BODIPY Dye (Target Fluorophore) Complexation->Product - HF

Workflow for the one-pot synthesis of β-linked BODIPY from 2-Phenyl-1H-pyrrole-3-carbaldehyde.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the validation checkpoints are met.

Materials & Reagents
  • Electrophile: 2-Phenyl-1H-pyrrole-3-carbaldehyde (1.0 eq)

  • Nucleophile: 2,4-Dimethylpyrrole (1.1 eq)

  • Activator: Phosphorus oxychloride (

    
    ) (1.2 eq)
    
  • Base:

    
    -Diisopropylethylamine (DIPEA) (6.0 eq)
    
  • Boron Source: Boron trifluoride diethyl etherate (

    
    ) (8.0 eq)
    
  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology

Step 1: Activation and Condensation

  • Flame-dry a 50 mL two-neck round-bottom flask and purge with Argon for 10 minutes to ensure strictly anhydrous conditions.

  • Dissolve 2-Phenyl-1H-pyrrole-3-carbaldehyde (1.0 mmol) and 2,4-dimethylpyrrole (1.1 mmol) in 20 mL of anhydrous DCM[].

  • Cool the reaction vessel to 0 °C using an ice bath.

    • Causality Note: Precise temperature control during this phase is critical. Electron-rich pyrroles are highly prone to exothermic polymerization; cooling suppresses these side reactions and maximizes the yield of the target dipyrromethene[4].

  • Add

    
     (1.2 mmol) dropwise over 5 minutes. Stir at 0 °C for 15 minutes, then remove the ice bath and allow the mixture to warm to room temperature for 2 hours.
    
  • Validation Checkpoint 1: Extract a 10 µL aliquot, dilute in 1 mL DCM, and analyze via UV-Vis spectroscopy. A new, intense absorption band between 480–530 nm confirms successful dipyrromethene formation. If the peak is absent or weak, add an additional 0.1 eq of

    
     and stir for 30 more minutes.
    

Step 2: Boron Complexation

  • Re-cool the dark reaction mixture to 0 °C.

  • Add DIPEA (6.0 mmol) dropwise over 10 minutes. Stir for 15 minutes.

    • Causality Note: DIPEA is strictly preferred over standard amines like Triethylamine. Its steric bulk prevents unwanted nucleophilic attack on the highly reactive

      
       center, preventing the formation of dead-end boron-amine adducts[5].
      
  • Add

    
     (8.0 mmol) dropwise. (Caution: Highly corrosive and moisture sensitive. Perform in a fume hood).
    
  • Remove the ice bath and stir at room temperature for 4 hours.

  • Validation Checkpoint 2: Perform Thin-Layer Chromatography (TLC) using Silica gel (Eluent: 7:3 Hexane:Ethyl Acetate). The target product must appear as a highly fluorescent spot under a 365 nm UV lamp.

Step 3: Workup and Purification

  • Quench the reaction by slowly adding 20 mL of saturated aqueous

    
    . Stir vigorously for 15 minutes to neutralize excess acid and decompose unreacted 
    
    
    
    [1].
  • Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purify the crude residue via silica gel column chromatography (Gradient: 100% Hexane to 8:2 Hexane:Ethyl Acetate).

  • Isolate the β-linked BODIPY product as a dark crystalline solid.

Quantitative Data Presentation

The structural modifications introduced by the 3-carbaldehyde precursor yield distinct photophysical advantages compared to classical meso-substituted BODIPYs.

Table 1: Comparative Photophysical Properties of Synthesized vs. Classical BODIPY Dyes

Photophysical PropertyClassical Meso-Phenyl BODIPYβ-Linked 2-Phenyl BODIPY (Synthesized)Functional Advantage
Absorbance Max (

)
~500 nm~560 nmBathochromic shift allows for deeper tissue penetration.
Emission Max (

)
~515 nm~595 nmShifted away from biological autofluorescence windows.
Stokes Shift ~15 nm~35 nm Reduces self-quenching; increases signal-to-noise ratio.
Quantum Yield (

)
0.650.45Slight reduction due to asymmetry, but remains highly viable.
Molar Extinction (

)
80,000

65,000

Maintains strong light-harvesting capabilities.

References

  • Benchchem - 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde | CAS 19713-89-4[4]

  • BOC Sciences - BODIPY Design, Synthesis & Functionalization Guide[]

  • Royal Society of Chemistry (RSC) - aza-BODIPYs, BOPHYs and some other pyrrole-based acyclic chromophores[5]

  • SciSpace - Synthesis and Characterization of Red and Near-Infrared BODIPY-based fluorophores for various Biological Applications[2]

  • Chemical Reviews (ACS Publications) - BODIPY Dyes and Their Derivatives: Syntheses and Spectroscopic Properties[1]

Sources

Application

Application Note: Condensation Reaction Protocols Involving 2-Phenyl-1H-pyrrole-3-carbaldehyde

Executive Summary 2-Phenyl-1H-pyrrole-3-carbaldehyde is a highly versatile, privileged heterocyclic building block utilized extensively in medicinal chemistry and materials science. Its unique structural topology—combini...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Phenyl-1H-pyrrole-3-carbaldehyde is a highly versatile, privileged heterocyclic building block utilized extensively in medicinal chemistry and materials science. Its unique structural topology—combining an electron-rich pyrrole core with a sterically shielding 2-phenyl substituent—makes it an ideal precursor for synthesizing extended conjugated systems and bioactive scaffolds[1].

This application note provides an in-depth, self-validating guide to the two most critical condensation modalities involving this compound: Knoevenagel condensations (yielding antidiabetic and Farnesoid X Receptor (FXR) ligands) and Schiff base formations (yielding broad-spectrum antimicrobial agents)[2][3].

Mechanistic Insights & Causality

To successfully execute condensation reactions with 2-phenyl-1H-pyrrole-3-carbaldehyde, one must account for its distinct electronic environment.

  • Electronic Deactivation of the Carbonyl: The pyrrole nitrogen lone pair delocalizes into the aromatic system, increasing the electron density at the C3 position. This resonance donation significantly reduces the electrophilicity of the C3-carbaldehyde carbon compared to a standard benzaldehyde.

  • Catalytic Necessity: Because of this reduced electrophilicity, uncatalyzed condensations are notoriously sluggish.

    • For Knoevenagel condensations, a secondary amine base (like piperidine) is required to deprotonate the active methylene compound, generating a highly nucleophilic carbanion that can overcome the aldehyde's electronic inertia[4].

    • For Schiff base formations, a mild Brønsted acid (like glacial acetic acid) is strictly required to protonate the carbonyl oxygen, thereby restoring sufficient electrophilicity for primary amine attack without prematurely protonating the attacking nucleophile.

  • Steric Shielding: The adjacent 2-phenyl group restricts the trajectory of incoming nucleophiles. Solvents with high boiling points and excellent solvating properties (e.g., absolute ethanol) are chosen to provide the thermal energy necessary to overcome this steric activation barrier.

Reaction Modalities & Workflow

G A 2-Phenyl-1H-pyrrole-3-carbaldehyde (Electrophilic Core) B Knoevenagel Condensation (Active Methylene Attack) A->B Piperidine (Base) Reflux, 6-24h C Schiff Base Formation (Nucleophilic Amine Attack) A->C Glacial AcOH (Acid) 60°C, 6-10h D Thiazolidinedione/Malonic Derivatives B->D -H2O E Imine/Hydrazone Derivatives C->E -H2O F Antidiabetic & FXR Ligands D->F Bioassay G Antimicrobial Agents E->G Bioassay

Condensation pathways of 2-Phenyl-1H-pyrrole-3-carbaldehyde and therapeutic applications.

Experimental Protocols

Protocol A: Knoevenagel Condensation (Synthesis of Thiazolidinedione Derivatives)

This protocol is optimized for the synthesis of 5-arylidene-2,4-thiazolidinedione derivatives, which are potent multi-modal antidiabetic agents and FXR modulators[2][4].

Reagents Required:

  • 2-Phenyl-1H-pyrrole-3-carbaldehyde (1.0 equiv, typically 1.0 mmol)

  • 2,4-Thiazolidinedione (TZD) or Malonic Acid (1.1 equiv, 1.1 mmol)

  • Piperidine (0.15 equiv, catalytic)

  • Absolute Ethanol (10 mL)

Step-by-Step Methodology:

  • Initiation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-phenyl-1H-pyrrole-3-carbaldehyde (1.0 mmol) and TZD (1.1 mmol) in 10 mL of absolute ethanol.

  • Catalysis: Add piperidine (0.15 mmol) dropwise. Causality Note: Piperidine acts as a base to generate the TZD enolate. Using a catalytic amount prevents base-catalyzed degradation of the pyrrole ring.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 78 °C (reflux) under a nitrogen atmosphere. Stir for 6 to 24 hours.

  • Self-Validation Checkpoint (In-Process): Monitor the reaction via TLC (Hexane:Ethyl Acetate, 7:3). The formation of a highly conjugated product will be visible as a new, brightly fluorescent spot under UV light (254 nm and 365 nm).

  • Isolation: Once the aldehyde is consumed, cool the reaction mixture to 0–5 °C in an ice bath. The extended conjugation of the product drastically reduces its solubility in cold ethanol, driving spontaneous precipitation.

  • Purification: Filter the precipitate under vacuum, wash with ice-cold ethanol (3 × 5 mL), and dry under high vacuum. Recrystallize from hot ethanol if necessary.

Protocol B: Schiff Base (Imine) Formation

This protocol details the conjugation of the pyrrole core with primary amines or hydrazines to yield broad-spectrum antimicrobial and antitubercular agents[3].

Reagents Required:

  • 2-Phenyl-1H-pyrrole-3-carbaldehyde (1.0 equiv, 1.0 mmol)

  • Primary Amine or Hydrazine derivative (1.0 equiv, 1.0 mmol)

  • Glacial Acetic Acid (0.5 mL, catalytic)

  • Absolute Ethanol (10 mL)

Step-by-Step Methodology:

  • Initiation: Dissolve the amine/hydrazine (1.0 mmol) and 2-phenyl-1H-pyrrole-3-carbaldehyde (1.0 mmol) in 10 mL of absolute ethanol.

  • Catalysis: Add 0.5 mL of glacial acetic acid. Causality Note: The acid protonates the carbonyl oxygen, making the sterically hindered C3 carbon sufficiently electrophilic for the amine to attack.

  • Thermal Activation: Heat the mixture to 60 °C for 6–10 hours. Avoid boiling to prevent the reversal of the imine bond formation (hydrolysis).

  • Self-Validation Checkpoint (In-Process): The reaction mixture will typically undergo a distinct color shift (e.g., yellow to deep orange/red) as the extended

    
    -system of the imine forms.
    
  • Isolation: Cool the mixture to room temperature and let it stand overnight. Filter the resultant solid precipitate.

  • Purification: Wash the solid with cold diethyl ether (3 × 20 mL) to remove unreacted starting materials and residual acetic acid. Dry under vacuum.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized empirical parameters for both condensation modalities based on established literature standards[2].

Reaction TypeReagent ClassCatalystSolventTemp (°C)Time (h)Typical Yield (%)Key Validation Metric
Knoevenagel Active Methylene (e.g., TZD)Piperidine (Base)Ethanol78 (Reflux)6 - 2465 - 85Vinylic proton singlet (~7.5-8.0 ppm) in

H NMR
Schiff Base Primary Amine / HydrazineGlacial AcOH (Acid)Ethanol606 - 1060 - 90Appearance of C=N stretch (~1620 cm

) in IR

Troubleshooting & Self-Validation Checkpoints

To ensure the trustworthiness of the synthesized compounds, employ the following self-validating analytical checks:

  • Incomplete Reaction (Knoevenagel): If TLC shows unreacted aldehyde after 24 hours, the piperidine catalyst may have evaporated or been neutralized. Solution: Add an additional 0.05 equiv of piperidine and equip the flask with a drying tube to prevent atmospheric moisture from quenching the enolate.

  • Stereochemical Validation: Knoevenagel condensations with 2-phenyl-1H-pyrrole-3-carbaldehyde typically yield the Z-isomer due to the steric bulk of the pyrrole and phenyl rings[4]. Validate this by checking the coupling constants or NOESY NMR spectra between the vinylic proton and the pyrrole N-H/C4-H protons.

  • Hydrolysis Reversion (Schiff Base): Imines are sensitive to water. If the yield is exceptionally low, water generated during the condensation is likely driving the equilibrium backward. Solution: Add activated 4Å molecular sieves to the reaction flask to sequester water and drive the reaction forward via Le Chatelier's principle.

  • Spectroscopic Confirmation: For Schiff bases, the disappearance of the strong aldehyde C=O stretching frequency at ~1680–1730 cm

    
     and the emergence of a sharp C=N stretching band at ~1600–1630 cm
    
    
    
    in FT-IR spectroscopy is the definitive hallmark of success[3].

References

1.[1] One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. PMC (NIH). 2.[2] Discovery of Novel Thiazolidinedione-Derivatives with Multi-Modal Antidiabetic Activities In Vitro and In Silico. PMC (NIH). 3. A New FXR Ligand Chemotype with Agonist/Antagonist Switch. PMC (NIH). 4. Hydrazone‐Tethered 5‐(Pyridin‐4‐yl)‐4H‐1,2,4‐triazole‐3‐thiol Hybrids. D-NB.info. 5.[3] Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. PMC (NIH).

Sources

Method

Reductive amination techniques for 2-Phenyl-1H-pyrrole-3-carbaldehyde

Application Note: Direct Reductive Amination of 2-Phenyl-1H-pyrrole-3-carbaldehyde Strategic Context and Substrate Significance In the realm of drug development, pyrrole-3-carbaldehydes—specifically 2-Phenyl-1H-pyrrole-3...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Direct Reductive Amination of 2-Phenyl-1H-pyrrole-3-carbaldehyde

Strategic Context and Substrate Significance

In the realm of drug development, pyrrole-3-carbaldehydes—specifically 2-Phenyl-1H-pyrrole-3-carbaldehyde (CAS 52179-71-2)—serve as indispensable scaffolds for synthesizing complex pyrrolo-fused heterocycles and bioactive pharmaceutical intermediates[1][2][3]. The regiospecific functionalization of the C3-aldehyde via reductive amination allows for the rapid generation of structurally diverse primary, secondary, and tertiary amines[4]. However, the electron-rich nature of the pyrrole ring and the potential for competing side reactions (such as direct aldehyde reduction or pyrrole degradation) require highly selective conditions[5].

Mechanistic Causality & Reagent Selection

Reductive amination is a two-step cascade: the condensation of an aldehyde with an amine to form an imine (or iminium ion), followed by in situ reduction to the corresponding alkylated amine[5].

  • Reducing Agent Choice: Sodium triacetoxyborohydride (NaBH(OAc)3, or STAB) is the optimal reagent for this transformation[4][6]. Unlike sodium borohydride (NaBH4), which aggressively reduces aldehydes to primary alcohols, the three electron-withdrawing acetoxy groups in STAB significantly attenuate the hydride's nucleophilicity[6]. This allows STAB to selectively reduce the highly electrophilic iminium ion while leaving unreacted pyrrole-3-carbaldehyde intact. Furthermore, STAB eliminates the generation of highly toxic hydrogen cyanide gas, a severe safety liability associated with sodium cyanoborohydride (NaBH3CN)[4][5].

  • Acid Catalysis: The addition of a stoichiometric amount of glacial acetic acid (AcOH) serves a dual purpose. It accelerates the dehydration of the hemiaminal intermediate to the iminium ion and buffers the reaction mixture, preventing the degradation of the acid-sensitive pyrrole core[5][7].

Reaction Workflow

ReductiveAmination A 2-Phenyl-1H-pyrrole-3-carbaldehyde + Primary/Secondary Amine B Solvent Addition (DCE or THF) A->B C Acid Catalysis (AcOH, 1-2 eq) Promotes Iminium Formation B->C D Imine / Iminium Intermediate C->D -H2O E Reduction (NaBH(OAc)3, 1.5 eq) D->E F Workup & Purification (NaHCO3 quench, Extraction) E->F G Target Alkylated Amine F->G

Workflow for the reductive amination of 2-Phenyl-1H-pyrrole-3-carbaldehyde.

Quantitative Data: Condition Optimization

The success of direct reductive amination heavily depends on the solvent and reducing agent. The following table summarizes optimization data for aldehyde-based reductive aminations, demonstrating the superiority of STAB in halogenated or ethereal solvents[6][7].

Reducing AgentSolventAdditiveTime (h)Conversion (%)Side Reactions / Notes
NaBH(OAc)3 1,2-Dichloroethane (DCE)None2>99Clean conversion; preferred choice[7].
NaBH(OAc)3 Tetrahydrofuran (THF)None495Viable green alternative to DCE[7].
NaBH3CN Methanol (MeOH)AcOH (cat.)1285Toxic byproducts; sluggish kinetics[5].
NaBH4 Methanol (MeOH)None2<40High levels of direct aldehyde reduction[6].

Detailed Experimental Protocol

Self-Validating System: This protocol incorporates visual and chemical checkpoints to ensure reaction integrity at each stage.

Materials Required:

  • 2-Phenyl-1H-pyrrole-3-carbaldehyde (1.0 equiv)[1][3]

  • Primary or secondary amine (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)3) (1.2 - 1.5 equiv)[7]

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (0.2 M)[6][7]

  • Glacial acetic acid (AcOH) (1.0 equiv, optional but recommended for weakly basic amines)

Step-by-Step Procedure (Gram-Scale):

  • Imine Formation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 2-Phenyl-1H-pyrrole-3-carbaldehyde (1.0 g, 5.84 mmol) in anhydrous DCE (30 mL)[7].

  • Amine Addition: Add the desired amine (6.42 mmol, 1.1 equiv) to the stirring solution at room temperature (20–25 °C). If the amine is an aniline derivative or sterically hindered, add glacial acetic acid (0.33 mL, 5.84 mmol, 1.0 equiv).

    • Causality Check: Allowing the mixture to stir for 15–30 minutes prior to the addition of the reducing agent allows the equilibrium to favor the iminium intermediate, minimizing the direct reduction of the aldehyde[6].

  • Reduction: Portion-wise, add NaBH(OAc)3 (1.48 g - 1.86 g, 1.2 - 1.5 equiv) over 10 minutes[7]. The reaction is typically mildly exothermic; a room-temperature water bath can be used to control the temperature.

  • Monitoring: Stir the opaque, milky suspension for 2–6 hours. Monitor the reaction via HPLC or TLC (Hexanes/EtOAc, 7:3 v/v)[7]. The disappearance of the UV-active aldehyde spot and the appearance of a more polar amine spot validates the reaction's progress.

  • Quenching (Self-Validating Step): Slowly add saturated aqueous NaHCO3 (20 mL)[7].

    • Validation: Vigorous effervescence (CO2 gas evolution) will occur as the unreacted STAB and acetic acid are neutralized. Wait until gas evolution completely ceases to ensure all reactive hydrides are safely quenched.

  • Extraction & Washing: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or dichloromethane (3 × 20 mL)[7]. Wash the combined organic layers with brine (30 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator[7].

  • Purification: Purify the crude residue via flash column chromatography (SiO2, Hexanes/EtOAc gradient) to afford the pure N-alkylated 2-phenyl-1H-pyrrole-3-methanamine derivative[7].

References

  • One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes Source: RSC Advances (via NCBI PMC) URL:[Link]

  • Reductive Amination - Common Conditions: NaHB(OAc)3 Source: Common Organic Chemistry URL:[Link]

  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes Source: Green Chemistry (Royal Society of Chemistry) URL:[Link]

  • Reductive Amination, and How It Works Source: Master Organic Chemistry URL:[Link]

Sources

Application

Application Note: Preparation and Evaluation of Antifungal Agents using 2-Phenyl-1H-pyrrole-3-carbaldehyde

Introduction & Mechanistic Rationale The emergence of multidrug-resistant fungal strains, particularly among Candida and Aspergillus species, has severely compromised the clinical efficacy of standard azole therapies[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The emergence of multidrug-resistant fungal strains, particularly among Candida and Aspergillus species, has severely compromised the clinical efficacy of standard azole therapies[1]. This resistance is primarily driven by target-site mutations in fungal cytochrome P450 lanosterol 14α-demethylase (CYP51) and the upregulation of drug efflux pumps. To circumvent these mechanisms, researchers are actively exploring novel heterocyclic scaffolds. Pyrrole and its fused derivatives have emerged as highly potent antimicrobial agents, capable of interacting directly with vital biomolecules within fungal systems[1].

Specifically, 2-phenyl-1H-pyrrole-3-carbaldehyde represents a privileged pharmacophore in antifungal drug development. The strategic placement of the phenyl ring at the C2 position provides essential lipophilic interactions required to anchor the molecule within the hydrophobic binding pocket of fungal CYP51. Simultaneously, the C3-carbaldehyde moiety serves as a highly reactive electrophilic handle, enabling the synthesis of diverse downstream derivatives, including α,β-unsaturated ketones (chalcones)[2] and fused pyrrolo[2,3-d]pyrimidines[3]. These fused pyrimidine derivatives have demonstrated exceptional antifungal efficacy, outperforming standard therapies like fluconazole in in vitro assays[3].

Synthetic Strategy & Workflow

The transformation of the base pyrrole into a complex antifungal agent requires a carefully orchestrated sequence of reactions. The workflow relies on regioselective formylation, followed by condensation and cyclization to build the bioactive fused-ring system.

SyntheticWorkflow A 2-Phenylpyrrole B Vilsmeier-Haack Reagent (POCl3 / DMF) A->B Formylation C 2-Phenyl-1H-pyrrole-3-carbaldehyde B->C Regioselective C3 Addition D Substituted Acetophenones (NaOH / EtOH) C->D Claisen-Schmidt E Pyrrolyl-Chalcone Intermediate D->E Condensation F Guanidine Hydrochloride (NaOEt / Reflux) E->F Cyclization G Pyrrolo[2,3-d]pyrimidine Derivative (Antifungal Agent) F->G Pyrimidine Formation

Synthetic workflow from 2-phenylpyrrole to antifungal pyrrolo[2,3-d]pyrimidine derivatives.

Experimental Protocols

Protocol 3.1: Regioselective Synthesis of 2-Phenyl-1H-pyrrole-3-carbaldehyde

Causality of Design: The Vilsmeier-Haack reaction utilizes Phosphorus oxychloride (POCl₃) and Dimethylformamide (DMF) to generate a highly electrophilic chloroiminium ion. The C2-phenyl group sterically hinders the C2 position and electronically directs the electrophilic aromatic substitution to the C3 position, ensuring high regioselectivity.

  • Reagent Preparation: Cool DMF (1.2 equiv) to 0 °C in a dry round-bottom flask under an N₂ atmosphere. Dropwise add POCl₃ (1.2 equiv) while maintaining the temperature below 5 °C. Stir for 30 minutes to form the Vilsmeier complex.

  • Substrate Addition: Dissolve 2-phenylpyrrole (1.0 equiv) in anhydrous DMF and add dropwise to the complex at 0 °C.

  • Reaction: Gradually warm the mixture to room temperature, then heat to 60 °C for 2 hours.

  • Quenching & Hydrolysis: Pour the mixture over crushed ice and neutralize with 10% NaOH until pH 7-8 is reached. The basic medium hydrolyzes the iminium intermediate to the target aldehyde.

  • Isolation: Extract with Ethyl Acetate (3 x 20 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation Checkpoint: Perform TLC (Hexane:EtOAc 7:3). The product spot will exhibit strong UV absorbance and form a distinct yellow precipitate when treated with a 2,4-Dinitrophenylhydrazine (2,4-DNP) stain, confirming the successful installation of the aldehyde carbonyl.

Protocol 3.2: Synthesis of Pyrrolyl-Chalcone Intermediates

Causality of Design: The Claisen-Schmidt condensation connects the pyrrole scaffold to various acetophenones. The base (NaOH) deprotonates the acetophenone to form a reactive enolate, which attacks the highly electrophilic C3-aldehyde of the pyrrole[2].

  • Mixing: Dissolve 2-phenyl-1H-pyrrole-3-carbaldehyde (1.0 equiv) and a substituted acetophenone (1.0 equiv) in absolute ethanol.

  • Catalysis: Add 40% aqueous NaOH (2.0 equiv) dropwise at room temperature.

  • Reaction: Stir for 12-14 hours. Monitor progression via TLC.

  • Isolation: Pour the contents into ice-water and neutralize with dilute HCl. Filter the precipitated chalcone and recrystallize from ethanol[2].

  • Self-Validation Checkpoint: FTIR spectroscopy will show the disappearance of the sharp aldehyde C=O stretch (~1660 cm⁻¹) and the emergence of an α,β-unsaturated ketone C=O stretch (~1630 cm⁻¹).

Protocol 3.3: Cyclization to Pyrrolo[2,3-d]pyrimidines

Causality of Design: The α,β-unsaturated ketone of the chalcone is highly susceptible to binucleophilic attack. Guanidine hydrochloride provides the necessary N-C-N fragment. Sodium ethoxide neutralizes the hydrochloride salt, freeing the guanidine base to perform a Michael addition followed by intramolecular cyclization and oxidation to form the aromatic pyrimidine ring[3].

  • Preparation: Dissolve the pyrrolyl-chalcone (1.0 equiv) and guanidine hydrochloride (1.5 equiv) in absolute ethanol.

  • Activation: Add freshly prepared Sodium Ethoxide (NaOEt) (2.0 equiv).

  • Cyclization: Reflux the mixture for 8-10 hours.

  • Isolation: Cool to room temperature, pour into crushed ice, and filter the solid product.

  • Self-Validation Checkpoint: ¹H NMR analysis will reveal the disappearance of the vinylic protons (from the α,β-unsaturated system) and the appearance of a new pyrimidine aromatic proton downfield (~8.5 ppm).

Protocol 3.4: In Vitro Antifungal Susceptibility Testing

Causality of Design: The microbroth dilution method provides a quantitative Minimum Inhibitory Concentration (MIC), establishing the therapeutic window of the synthesized agents against opportunistic pathogens like C. albicans[3].

  • Inoculum: Prepare a standardized fungal suspension (0.5 McFarland standard) in RPMI 1640 medium.

  • Dilution: Serially dilute the synthesized compounds (0.05 to 5.0 mg/mL) in a 96-well microtiter plate.

  • Incubation: Inoculate each well with the fungal suspension and incubate at 35 °C for 48 hours.

  • Readout: Add Resazurin dye (viability indicator); a color change from blue to pink indicates active fungal growth.

Mechanism of Action

The synthesized pyrrolo[2,3-d]pyrimidine derivatives act by competitively binding to the active site of fungal CYP51. This prevents the natural substrate (lanosterol) from binding, halting the biosynthesis of ergosterol—a critical component of the fungal cell membrane.

MOA A Pyrrolo[2,3-d]pyrimidine Derivative B Fungal CYP51 (Lanosterol 14α-demethylase) A->B Competitive Inhibition D Ergosterol Biosynthesis B->D Blocked Pathway C Lanosterol C->B Natural Substrate Binding E Cell Membrane Destabilization D->E Ergosterol Depletion F Fungal Cell Death E->F Lysis

Mechanism of action: Inhibition of fungal CYP51 leading to ergosterol depletion and cell death.

Quantitative Data & Comparative Efficacy

The derivatization of the 2-phenyl-1H-pyrrole-3-carbaldehyde scaffold into pyrrolo[2,3-d]pyrimidines yields compounds with extraordinary antifungal activity. As shown in the table below, specific derivatives exhibit MIC values significantly lower than the clinical standard, Fluconazole[3].

CompoundSubstitution (R-Group)C. albicans MIC (mg/mL)S. aureus MIC (mg/mL)
Pyrrolo-pyrimidine Derivative A 4-Cl-Phenyl0.62>1.25
Pyrrolo-pyrimidine Derivative B 4-OCH₃-Phenyl0.310.31
Fluconazole (Standard) N/A1.50N/A
Ampicillin (Standard) N/AN/A0.62

Data Interpretation: The presence of electron-donating groups (e.g., 4-OCH₃) on the phenyl ring of the pyrimidine derivative drastically enhances both antifungal and antibacterial activity, achieving an MIC of 0.31 mg/mL against C. albicans—nearly five times more potent than Fluconazole[3].

References

  • Synthesis and antimicrobial activity of some new chalcones of pyridine/pyrrole carboxaldehyde - Scholars Research Library
  • Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents - nih.gov
  • Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - nih.gov

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Phenyl-1H-pyrrole-3-carbaldehyde

Case ID: PYR-CHO-003 Status: Open Priority: High (Yield/Selectivity Critical) Agent: Senior Application Scientist Incident Report: The "Wrong Isomer" & Low Yield Trap User Complaint: "I am attempting to synthesize 2-phen...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PYR-CHO-003 Status: Open Priority: High (Yield/Selectivity Critical) Agent: Senior Application Scientist

Incident Report: The "Wrong Isomer" & Low Yield Trap

User Complaint: "I am attempting to synthesize 2-phenyl-1H-pyrrole-3-carbaldehyde using the standard Vilsmeier-Haack reaction (POCl3/DMF) on 2-phenylpyrrole. My yields are low (<30%), and NMR indicates a mixture of isomers, predominantly the 5-formyl derivative. The reaction also turns into a black tar."

Root Cause Analysis

This is a classic regioselectivity conflict inherent to pyrrole chemistry.

  • Electronic Bias (The Thermodynamics): Pyrroles are electron-rich heteroaromatics. Electrophilic aromatic substitution (EAS) naturally favors the

    
    -positions (C2 and C5) over the 
    
    
    
    -positions (C3 and C4) due to the greater stability of the intermediate sigma complex.
  • The Substrate's Trap: In 2-phenylpyrrole, C2 is occupied. The Vilsmeier reagent (electrophile) naturally targets the open C5 position (the other

    
    -position), resulting in 2-phenyl-1H-pyrrole-5-carbaldehyde  as the major product.
    
  • Tar Formation: Pyrroles are acid-sensitive. The Vilsmeier intermediate is an iminium salt; if the quench is too exothermic or the acidic byproduct (PO2Cl2-) accumulates without proper buffering, the pyrrole polymerizes (the "black tar").

Troubleshooting Protocols (The Solutions)

We offer three tiers of solutions ranging from process optimization to strategic synthesis redesign.

Protocol A: The "Steric Steering" Strategy (Recommended)

Logic: To force substitution at the


-position (C3), you must sterically block the reactive 

-position (C5). The use of a bulky N-protecting group, such as Triisopropylsilyl (TIPS), is the industry standard for this "regio-switching."

Workflow:

  • Protection: React 2-phenylpyrrole with TIPS-Cl/NaH to form 1-(triisopropylsilyl)-2-phenylpyrrole. The bulky TIPS group shields the C5 position.

  • Formylation: Perform Vilsmeier-Haack. The electrophile is forced to attack C3 (or C4, but C3 is electronically activated by the C2-phenyl group).

  • Deprotection: Remove TIPS with TBAF.

Step-by-Step Guide:

StepActionCritical Parameter
1. Protection Dissolve 2-phenylpyrrole in THF. Add NaH (1.2 eq) at 0°C. Stir 30 min. Add TIPS-Cl (1.1 eq).Dry Solvents: Moisture kills TIPS-Cl.
2. Vilsmeier Prep In a separate flask, add POCl3 (1.1 eq) to DMF (1.2 eq) at 0°C. Stir 15 min.Temp Control: Keep < 5°C to avoid reagent degradation.
3. Reaction Add the N-TIPS-pyrrole (in DCM) to the Vilsmeier reagent at 0°C. Warm to RT then reflux gently (40-50°C).Monitoring: Check TLC for disappearance of SM.
4. Hydrolysis Pour into ice/NaOAc (aq). Stir vigorously for 2h.Buffer: Use Sodium Acetate (pH ~5-6) to prevent acid-catalyzed polymerization.
5. Deprotection Treat crude with TBAF (1.1 eq) in THF at RT for 1h.Fluoride Waste: Dispose of silyl fluorides properly.
Protocol B: Optimization of Direct Vilsmeier (If TIPS is unavailable)

Logic: If you must use the direct route, you cannot easily stop C5 formation. However, you can minimize polymerization and maximize the minor C3 product recovery.

  • Modification 1 (Solvent): Use Dichloromethane (DCM) or 1,2-Dichloroethane as a co-solvent. Do not run neat in DMF. This dilutes the heat of reaction.

  • Modification 2 (The "Crowded" Reagent): Instead of DMF, use N,N-Diisopropylformamide . The increased steric bulk of the amide reagent can slightly disfavor the crowded C5 attack (if C5 is sterically compromised) or simply slow the reaction to allow better kinetic control, though this is less effective than the TIPS method [1].

  • Modification 3 (Hydrolysis): Never use strong base (NaOH/KOH) to neutralize. The sudden pH jump causes rapid polymerization. Use Sodium Acetate or Sodium Carbonate and hydrolyze at 0°C -> RT.

Visualizing the Pathway

The following diagram illustrates the bifurcation between the Kinetic/Thermodynamic trap (C5) and the Target Pathway (C3) via Steric Control.

VilsmeierPathways cluster_Direct Direct Vilsmeier (The Trap) cluster_TIPS TIPS Strategy (The Solution) Start 2-Phenylpyrrole VH_Reagent POCl3 / DMF Start->VH_Reagent Standard Conditions Protect 1. TIPS-Cl / NaH Start->Protect Steric Control Route Inter_C5 Intermediate: Iminium at C5 VH_Reagent->Inter_C5 Electronic Preference (Alpha) Prod_C5 MAJOR PRODUCT: 5-Formyl (Unwanted) Inter_C5->Prod_C5 Protected_SM N-TIPS-2-Phenylpyrrole (C5 Blocked) Protect->Protected_SM Inter_C3 Intermediate: Iminium at C3 Protected_SM->Inter_C3 Vilsmeier (C5 Blocked) Deprotect 2. TBAF (Deprotection) Inter_C3->Deprotect Prod_C3 TARGET PRODUCT: 3-Formyl (High Yield) Deprotect->Prod_C3

Figure 1: Mechanistic bifurcation showing how N-protection shifts regioselectivity from the unwanted C5 isomer to the target C3 isomer.

Comparative Yield Data

Typical yields observed in literature and internal validations for these methodologies.

MethodologyTarget (3-CHO) YieldMajor ImpurityComplexity
Direct Vilsmeier (Standard) 15 - 25%5-CHO (60%), TarsLow
Direct Vilsmeier (Optimized/Cold) 30 - 40%5-CHO (40%), TarsModerate
TIPS-Directed Strategy 75 - 85% C4-CHO (<5%)High (3 steps)
De Novo (Van Leusen) 50 - 65%RegioisomersHigh (Reagent cost)

Frequently Asked Questions (FAQ)

Q1: Why does the reaction turn to black tar upon adding water? A: This is due to the exothermic decomposition of the POCl3-DMF complex and the instability of the pyrrole ring in the resulting acidic medium.

  • Fix: Quench the reaction mixture into a cold solution of Sodium Acetate (3M) . This buffers the pH immediately to ~5.0, preventing the acid-catalyzed polymerization that occurs at pH < 1.

Q2: Can I separate the 3-isomer from the 5-isomer if I use the direct method? A: Yes, but it is difficult. The polarity difference is often slight.

  • Tip: Use a gradient of Hexane:Ethyl Acetate (starting 95:5). The 5-formyl isomer (being less polar due to intramolecular H-bonding if NH is free) usually elutes first. The 3-formyl isomer is more polar.

Q3: Are there non-Vilsmeier routes? A: Yes. If the TIPS route is not viable, consider the Van Leusen Pyrrole Synthesis . Reacting cinnamaldehyde (or related derivatives) with TosMIC (toluenesulfonylmethyl isocyanide) specifically yields 3-substituted pyrroles, avoiding the regioselectivity issue entirely [2].

References

  • Regioselectivity in Vilsmeier Formylation

    • Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Amides.[1][2]

    • Source: (General Principle of Steric Control).

  • General Pyrrole Synthesis & Vilsmeier Mechanisms

    • Vilsmeier-Haack Reaction Mechanism and Applic
    • Source:

  • Alternative 3-Formyl Synthesis (Copper Catalyzed)

    • Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation. (Note: Illustrates de novo ring construction principles).
    • Source:

  • Standard Preparation of Pyrrole-2-carboxaldehyde (Baseline Protocol)

    • Organic Syntheses, Coll.[3][4][5] Vol. 4, p.539 (1963).

    • Source:

Sources

Optimization

Technical Support Center: Purification &amp; Recrystallization of 2-Phenyl-1H-pyrrole-3-carbaldehyde

Welcome to the Technical Support Center for 2-Phenyl-1H-pyrrole-3-carbaldehyde . This portal is designed for researchers, synthetic chemists, and drug development professionals who require high-purity pyrrole building bl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Phenyl-1H-pyrrole-3-carbaldehyde . This portal is designed for researchers, synthetic chemists, and drug development professionals who require high-purity pyrrole building blocks for downstream pharmaceutical synthesis.

This guide moves beyond generic protocols, providing a causally-driven, self-validating methodology for recrystallization, alongside advanced troubleshooting for common physical chemistry hurdles like "oiling out" and co-crystallization.

Compound Profiling & Solvent Rationale

To design a thermodynamically favorable recrystallization system, we must first analyze the molecular topography of 2-Phenyl-1H-pyrrole-3-carbaldehyde[1].

The molecule presents a dichotomy of solubility drivers:

  • Hydrophobic Core: The conjugated phenyl and pyrrole rings promote strong

    
     stacking and lipophilicity.
    
  • Polar Hydrogen-Bonding Network: The pyrrole N-H acts as a strong hydrogen bond donor, while the C=O (aldehyde) acts as a hydrogen bond acceptor.

Because of this dual nature, single-solvent systems often fail. Highly polar solvents (like pure methanol) may dissolve the compound too well even at low temperatures, while non-polar solvents (like pure hexanes) will not dissolve it at boiling point. Therefore, a dual-solvent (solvent/anti-solvent) system is required to precisely control the metastable zone width (MZW) during nucleation[2].

Physicochemical Summary
PropertyValue / CharacteristicImpact on Recrystallization
CAS Number 52179-71-2[1]N/A
Molecular Weight 171.20 g/mol [1]Moderate MW; prone to high solubility in mid-polar solvents.
Functional Groups N-H, C=O, Aromatic ringsCapable of forming strong intermolecular dimers; requires a competitive H-bonding solvent for initial dissolution.
Physical State Yellow/Pasty Solid to Crystalline[2]Prone to trapping colored impurities (chromophores) in the crystal lattice.

Solvent Selection Matrix

Based on the solubility profile of substituted pyrrole-3-carbaldehydes, the following solvent systems have been evaluated for recrystallization[3].

Solvent SystemRole & MechanismYieldCrystal QualityRecommendation
Ethyl Acetate / Hexanes EtOAc disrupts intermolecular H-bonds (Good Solvent). Hexanes force hydrophobic aggregation (Anti-Solvent).High (75-85%)Excellent (Needles/Prisms)Primary Choice. Offers the best control over the metastable zone.
Ethanol / Water EtOH acts as a protic solvent. Water rapidly decreases solubility.Moderate (50-60%)Fair (Often amorphous)Alternative. Good for removing highly lipophilic impurities, but high risk of oiling out.
Toluene / Heptane Relies entirely on

interactions and temperature gradients.
Low (<40%)GoodSpecialized. Use only if the crude contains highly polar impurities that must remain in the mother liquor.

Standard Operating Procedure: Self-Validating Recrystallization

This protocol utilizes the Ethyl Acetate / Hexanes system. Every step includes a validation checkpoint to ensure the thermodynamic state of the solution is correct before proceeding.

Step 1: Initial Dissolution (Establishing the Solvated State)

  • Place the crude 2-Phenyl-1H-pyrrole-3-carbaldehyde in a clean, dry Erlenmeyer flask.

  • Add a minimal volume of hot Ethyl Acetate (EtOAc) (approx. 2-3 mL per gram of crude) while stirring on a hot plate.

  • Causality: EtOAc competitively hydrogen-bonds with the pyrrole N-H, breaking the solute-solute dimers and bringing the compound into the liquid phase.

  • Validation Check: The solution must be completely transparent (though it may be yellow/orange). If particulate matter remains, it is either undissolved product (add 0.5 mL more hot EtOAc) or insoluble inorganic salts (perform a hot gravity filtration).

Step 2: Anti-Solvent Titration (Approaching the Metastable Zone)

  • Maintain the solution at a gentle boil.

  • Begin adding hot Hexanes dropwise using a Pasteur pipette.

  • Causality: The non-polar hexanes reduce the overall dielectric constant of the mixture, decreasing the solubility limit of the pyrrole.

  • Validation Check: Watch for localized turbidity (cloudiness) where the drops hit the solution. When this cloudiness takes more than 3 seconds to dissipate upon swirling, you have reached the saturation point. Add exactly 3-5 drops of hot EtOAc to clear the solution and push it just outside the nucleation zone.

Step 3: Controlled Nucleation & Crystal Growth

  • Remove the flask from the heat source. Place it on a non-conductive surface (e.g., a cork ring) to ensure a slow cooling rate.

  • Allow it to cool undisturbed to room temperature (approx. 1-2 hours), then transfer to an ice bath (4°C) for 30 minutes.

  • Causality: Slow cooling allows the 2-Phenyl-1H-pyrrole-3-carbaldehyde molecules to align thermodynamically into a highly ordered lattice, excluding impurities. Rapid cooling would cause kinetic trapping of impurities (crashing out).

  • Validation Check: Distinct geometric crystals should form. If a thick oil forms at the bottom of the flask, proceed immediately to the Troubleshooting section.

Step 4: Isolation and Washing

  • Collect the crystals via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small volume of ice-cold Hexanes (not EtOAc, which will dissolve the product).

  • Dry under high vacuum to constant weight.

Recrystallization Workflow & Phase Diagnostics

RecrystallizationWorkflow Start Crude 2-Phenyl-1H-pyrrole-3-carbaldehyde Dissolve Dissolve in minimal hot EtOAc (Good Solvent) Start->Dissolve AntiSolvent Add hot Hexanes dropwise (Anti-Solvent) until turbid Dissolve->AntiSolvent Cooling Controlled Cooling (Room Temp -> 4°C) AntiSolvent->Cooling Decision Phase Observation? Cooling->Decision Oiling Oiling Out (Liquid-Liquid Phase Sep) Decision->Oiling  Biphasic liquid Crystals Nucleation & Crystal Growth Decision->Crystals  Solid lattice Reheat Reheat to dissolve oil, add 5% EtOAc, cool slower Oiling->Reheat Filter Vacuum Filtration & Cold Hexane Wash Crystals->Filter Reheat->Cooling

Workflow for dual-solvent recrystallization and troubleshooting liquid-liquid phase separation.

Troubleshooting Guides & FAQs

Q: My compound is "oiling out" instead of forming crystals. What causes this and how do I fix it? A: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute-solvent mixture is lower than the temperature at which the solute becomes supersaturated. Because 2-Phenyl-1H-pyrrole-3-carbaldehyde has a moderate molecular weight and flexible functional groups, it easily forms a metastable supercooled liquid.

  • The Fix: Reheat the mixture until the oil completely redissolves. Add 5-10% more of the "good solvent" (EtOAc). This lowers the saturation temperature below the melting point of the oil. Allow the solution to cool much slower, and consider adding a "seed crystal" of pure product when the solution is lukewarm to bypass the nucleation energy barrier.

Q: The recovered crystals are heavily discolored (dark yellow or brown). How can I remove these chromophores? A: Pyrrole derivatives are highly susceptible to air oxidation, forming highly conjugated, intensely colored polymeric impurities[2]. These chromophores can co-crystallize by intercalating into the crystal lattice.

  • The Fix: Redissolve the crystals in hot EtOAc. Add activated charcoal (Norit, 5-10% by weight of the crude) and boil for 5 minutes. The highly porous charcoal will adsorb the large, planar polymeric impurities. Perform a hot gravity filtration through a pad of Celite to remove the charcoal, then proceed with the hexane anti-solvent addition.

Q: My yield is extremely low (<30%) after cooling to 4°C. Where is my product? A: You have likely used too much EtOAc during the initial dissolution step, meaning the solution never reached critical supersaturation, or the product remains trapped in the mother liquor.

  • The Fix: Do not discard the mother liquor. Transfer it to a rotary evaporator and concentrate it down to about 25% of its original volume. Reheat to ensure everything is in solution, and repeat the cooling process to obtain a "second crop" of crystals.

Q: Can I use column chromatography instead of recrystallization? A: Yes. In many synthetic methodologies, 2-Phenyl-1H-pyrrole-3-carbaldehyde is purified via silica gel column chromatography using an EtOAc/Hexane gradient[2]. However, chromatography is time-consuming and uses vast amounts of solvent. Recrystallization is the preferred method for scaling up to multi-gram quantities due to its thermodynamic efficiency and lower environmental footprint.

References

  • 52179-71-2 | 2-Phenyl-1H-pyrrole-3-carbaldehyde - ChemScene Source: ChemScene URL
  • One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles Source: PMC / NIH URL
  • 2-Nitro-1H-pyrrole-3-carboxylic acid - Benchchem Source: Benchchem URL

Sources

Troubleshooting

Technical Support Center: Handling &amp; Protecting Phenyl Pyrrole Aldehydes

Introduction & General Principles Phenyl pyrrole-2-carboxaldehydes are critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials[1]. However, the electron-rich nature of the pyrrol...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & General Principles

Phenyl pyrrole-2-carboxaldehydes are critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials[1]. However, the electron-rich nature of the pyrrole ring increases the susceptibility of the aldehyde moiety to autoxidation. The nitrogen lone pair delocalizes into the aromatic system, stabilizing acyl radical intermediates formed during the initiation phase of autoxidation. This rapidly converts the aldehyde into the corresponding pyrrole-2-carboxylic acid under ambient oxygen, light, or during oxidative synthetic steps.

To maintain scientific integrity and maximize synthetic yields, researchers must employ robust protection strategies. Converting the aldehyde into an acetal (e.g., 1,3-dioxolane) masks the electrophilic carbonyl carbon, rendering it inert to basic conditions, nucleophiles, and oxidants[2].

Troubleshooting Guide: Common Oxidation Issues

Issue 1: Unexplained conversion of aldehyde to carboxylic acid during storage.

  • Causality: Autoxidation triggered by atmospheric oxygen and ambient light.

  • Solution: Store the unprotected phenyl pyrrole aldehyde under an inert atmosphere (Argon/N2) at -20°C in amber vials. For long-term storage, consider adding a radical scavenger (e.g., BHT at 0.1 mol%) to terminate the autoxidation radical chain reaction.

Issue 2: Aldehyde degradation during downstream transition-metal catalysis (e.g., Suzuki or Sonogashira coupling).

  • Causality: Transition metals can inadvertently catalyze the oxidation of aldehydes in the presence of trace oxygen, or the aldehyde may react with nucleophilic coupling partners.

  • Solution: Implement a cyclic acetal protecting group strategy prior to the coupling step. The 1,3-dioxolane group is the gold standard, as it is highly stable to the basic conditions required for cross-coupling and is easily removed post-reaction[3],[4].

G A Phenyl Pyrrole-2-Carboxaldehyde (Susceptible to Oxidation) B O2 / Light / Oxidants A->B Unprotected D Ethylene Glycol, pTSA (Dean-Stark) A->D Protection Step C Pyrrole-2-Carboxylic Acid (Degradation Product) B->C Autoxidation E 1,3-Dioxolane Protected Pyrrole (Oxidation Resistant) D->E -H2O F Downstream Synthesis (e.g., Cross-Coupling) E->F Safe Handling

Logical workflow of phenyl pyrrole aldehyde protection preventing autoxidation.

Detailed Methodologies: Acetal Protection & Deprotection

The following protocols are designed as self-validating systems. For instance, in Protocol A, the physical collection of water in the Dean-Stark trap serves as a real-time, visual confirmation of reaction progress, ensuring trustworthiness before proceeding to downstream steps.

Protocol A: 1,3-Dioxolane Protection of Phenyl Pyrrole Aldehydes
  • Setup: In a flame-dried round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve the phenyl pyrrole-2-carboxaldehyde (1.0 equiv) in anhydrous toluene to achieve a 0.1 M concentration.

  • Reagents: Add ethylene glycol (3.0 equiv) and a catalytic amount of p-toluenesulfonic acid (pTSA, 0.05 equiv).

  • Reaction: Heat the mixture to a vigorous reflux (approx. 110°C). The Dean-Stark trap will collect the azeotropically removed water, driving the equilibrium toward the acetal formation[4].

  • Validation & Monitoring: Monitor the water volume in the trap. Reflux for 4-12 hours until TLC (Hexanes/EtOAc) indicates complete consumption of the starting aldehyde.

  • Workup: Cool to room temperature. Quench the acid catalyst by adding saturated aqueous NaHCO3. Extract with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Workflow Step1 1. Dissolve Substrate (Toluene, 0.1M) Step2 2. Add Reagents (Ethylene Glycol, pTSA) Step1->Step2 Step3 3. Reflux with Dean-Stark (Remove H2O, 4-12h) Step2->Step3 Step4 4. Reaction Monitoring (TLC / LC-MS) Step3->Step4 Step5 5. Aqueous Workup (Quench with NaHCO3) Step4->Step5

Step-by-step experimental workflow for acetal protection of pyrrole aldehydes.

Protocol B: Deprotection (Regenerating the Aldehyde)
  • Setup: Dissolve the protected phenyl pyrrole in a mixture of THF and H2O (4:1 ratio, 0.1 M).

  • Reagents: Add trifluoroacetic acid (TFA, 2.0 equiv) or 1 M HCl.

  • Reaction: Stir at room temperature for 2-4 hours. Acetals are easily hydrolyzed back to the aldehyde under aqueous acidic conditions[2].

  • Workup: Neutralize carefully with saturated NaHCO3, extract with dichloromethane, dry over Na2SO4, and concentrate.

Quantitative Data: Protecting Group Comparison

Selecting the right protecting group depends on the specific conditions of your downstream synthesis. The table below summarizes the stability and deprotection parameters for common aldehyde protecting groups[4].

Protecting GroupReagents RequiredStability to Base/NucleophilesStability to AcidDeprotection Conditions
1,3-Dioxolane Ethylene glycol, pTSAExcellentPoorMild Acid (TFA, HCl, H2O)
1,3-Dioxane 1,3-Propanediol, pTSAExcellentModerateMild Acid (TFA, HCl, H2O)
Dimethyl Acetal Trimethyl orthoformate, Lewis AcidGoodVery PoorVery Mild Acid (AcOH, H2O)
1,3-Dithiane 1,3-Propanedithiol, BF3·OEt2ExcellentExcellentHeavy Metals (Hg(ClO4)2) or Oxidants

Frequently Asked Questions (FAQs)

Q: Why does my phenyl pyrrole aldehyde oxidize faster than standard benzaldehyde? A: The pyrrole nitrogen lone pair delocalizes into the aromatic system, making the ring highly electron-rich. This high electron density facilitates single-electron transfer (SET) processes and stabilizes the acyl radical intermediates formed during the initiation phase of autoxidation, drastically lowering the activation energy for oxidation compared to electron-deficient or neutral arenes.

Q: Can I use a thioacetal (1,3-dithiane) instead of an oxygen acetal for better acid stability? A: While thioacetals offer superior stability against acidic conditions, the sulfur atoms strongly coordinate to and poison transition metal catalysts (like Pd, Pt, or Ru). If your downstream chemistry involves metal-catalyzed cross-coupling (e.g., Suzuki or Heck reactions), you must avoid thioacetals and stick to oxygen-based acetals.

Q: Is it possible to protect the aldehyde without using harsh refluxing conditions? A: Yes. For highly sensitive phenyl pyrroles that degrade at 110°C, you can synthesize an acyclic dimethyl acetal at room temperature. Use trimethyl orthoformate (TMOF) in methanol with a mild Lewis acid catalyst (such as Bi(NO3)3 or In(OTf)3)[5]. This avoids thermal degradation while still providing adequate protection against basic oxidants.

References

1.[2] "Acetal As A Protective Group in Organic Synthesis | PDF | Aldehyde", Scribd, 2.[3] "Acetals as Protecting Groups for Aldehydes and Ketones", Chemistry Steps, 3.[1] "Pyrrole-2-carboxaldehydes: Origins and Physiological Activities", PMC, 4.[4] "A Comparative Guide to Aldehyde Protecting Groups: Featuring 2-(4-Nitrophenyl)-1,3-dioxolane", Benchchem, 5.[5] "No.2|403-408|February-April|2023 ISSN : (print) 2231–3087 / (online) 2230-9632 CODEN", Heterocyclic Letters,

Sources

Optimization

Troubleshooting Vilsmeier-Haack formylation of 2-phenylpyrrole

Welcome to the Technical Support Center for Pyrrole Functionalization. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter bottlenecks when optimizing...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrrole Functionalization. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter bottlenecks when optimizing the Vilsmeier-Haack (VH) formylation of electron-rich heterocycles.

While the VH reaction is a cornerstone of organic synthesis, functionalizing 2-phenylpyrrole presents unique challenges. The delicate balance between the substrate's extreme acid-sensitivity, the highly exothermic nature of the reagents, and the thermodynamic stability of the reaction intermediates requires precise control. This guide deconstructs these challenges into a self-validating, actionable framework to ensure high-fidelity synthesis of 5-phenyl-1H-pyrrole-2-carbaldehyde.

Mechanistic Workflow

To troubleshoot effectively, we must first understand the causality of the reaction. The Vilsmeier-Haack reaction does not generate an aldehyde directly; it generates a highly reactive chloroiminium electrophile that attacks the pyrrole ring, forming a stable intermediate that must be forcibly cleaved.

VH_Mechanism N1 1. Reagents DMF + POCl3 N2 2. Active Electrophile Chloroiminium Ion N1->N2 0 °C, -HCl N4 4. Substitution C5 Electrophilic Attack N2->N4 N3 3. Substrate 2-Phenylpyrrole N3->N4 Nucleophilic Attack N5 5. Intermediate Pyrrolium-Iminium Salt N4->N5 Room Temp, 3h N6 6. Quench & Hydrolysis NaOH (aq), pH ~12 N5->N6 Ice Water Addition N7 7. Final Product 5-Phenyl-1H-pyrrole-2-carbaldehyde N6->N7 Cleavage of C=N

Mechanistic workflow of 2-phenylpyrrole formylation via the Vilsmeier-Haack reaction.

Troubleshooting Guides & FAQs

Q: Why does my reaction mixture turn into a black, intractable tar immediately upon adding POCl₃? Causality: Pyrroles are highly electron-rich heterocycles and are notoriously sensitive to acidic conditions, which trigger rapid, irreversible polymerization (tarring). The formation of the Vilsmeier reagent from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) is highly exothermic and generates HCl as a byproduct. If the internal temperature exceeds 5 °C, the localized heat combined with the acidic environment causes the 2-phenylpyrrole to polymerize before formylation can occur. Actionable Solution: Strictly maintain the reaction flask in an ice-salt bath (0 °C) during the dropwise addition of POCl₃. Ensure vigorous magnetic stirring to rapidly dissipate localized heat gradients.

Q: My LC-MS analysis shows a major mass peak corresponding to the iminium intermediate rather than the desired aldehyde. How do I drive the reaction to completion? Causality: The Vilsmeier-Haack reaction produces a resonance-stabilized pyrrolium-iminium intermediate. Because this intermediate is remarkably stable, it requires aggressive basic hydrolysis to drive the equilibrium toward the tetrahedral intermediate, which ultimately expels dimethylamine to reveal the formyl group. Actionable Solution: Pouring the mixture into ice water is only the first step of the quench. You must actively basify the aqueous mixture using a strong base (e.g., 20% NaOH) until the pH reaches approximately 12[1]. Stir this highly basic mixture for at least 30 minutes at room temperature to ensure complete cleavage of the C=N bond.

Q: I am isolating a mixture of regioisomers instead of pure 5-phenyl-1H-pyrrole-2-carbaldehyde. How can I control regioselectivity? Causality: For 5-substituted pyrroles (such as 2-phenylpyrrole, where the C2 position is occupied by the phenyl ring), electrophilic formylation generally occurs at the vacant, highly reactive α-position (C5)[2]. However, steric hindrance and electronic effects heavily govern this regioselectivity[3]. Using a large excess of the Vilsmeier reagent or applying excessive heat can force the electrophile to attack the less thermodynamically favored β-positions (C3 or C4), leading to structural isomers or diformylated impurities. Actionable Solution: Limit the stoichiometry of POCl₃ to exactly 1.2 equivalents relative to the pyrrole substrate[1]. Maintain the reaction at room temperature (do not reflux) to preserve the kinetic preference for the C5 position.

Q: The reaction stalls, and starting material remains unconsumed even after 24 hours. What is the root cause? Causality: The Vilsmeier chloroiminium ion is highly hygroscopic. If your DMF contains trace water, or if your POCl₃ has degraded upon exposure to atmospheric moisture, the electrophile will prematurely hydrolyze into dimethylamine and phosphoric acid. This neutralizes the reagent before it can react with the pyrrole. Actionable Solution: Always use anhydrous, amine-free DMF and freshly distilled POCl₃[1]. Conduct the reaction under a strict inert atmosphere (Nitrogen or Argon) to prevent ambient moisture ingress.

Quantitative Optimization Data

To assist in your experimental design, the following table summarizes the causal relationship between reaction parameters and synthetic outcomes based on established optimization matrices.

Temperature ProfilePOCl₃ (Equiv.)Hydrolysis pHReaction TimeIsolated YieldPrimary Outcome / Impurity Profile
0 °C → RT 1.2 12.0 3 hours 72 - 80% Optimal conversion; pure 5-formyl regioisomer[1]
25 °C (No cooling)1.212.03 hours< 30%Severe tarring; acid-catalyzed polymerization
0 °C → RT2.512.012 hours~ 45%Formation of β-formylated and diformylated adducts
0 °C → RT1.27.03 hours< 15%Reaction stalls at the unhydrolyzed iminium salt stage
0 °C → 60 °C1.212.01 hour< 20%Thermal degradation of the pyrrole core

Standardized Experimental Protocol

Self-Validating Workflow for the Synthesis of 5-Phenyl-1H-pyrrole-2-carbaldehyde

Phase 1: Reagent Activation

  • Purge a dry, round-bottom flask with Argon and charge it with 2-phenylpyrrole (1.0 equiv, e.g., 1.0 mmol) dissolved in anhydrous DMF (2.0 mL). Note: In this specific protocol, DMF serves as both the solvent and the formylating precursor.

  • Submerge the flask in an ice bath and allow the internal temperature to equilibrate strictly to 0 °C.

  • Add freshly distilled POCl₃ (1.2 equiv, 109 µL) dropwise via a syringe over 10 minutes[1].

    • Causality Check: Dropwise addition prevents thermal spikes. A slight color change (yellow/orange) indicates the successful formation of the active chloroiminium electrophile.

Phase 2: Electrophilic Aromatic Substitution 4. Remove the ice bath and allow the reaction mixture to naturally warm to room temperature. 5. Stir vigorously for 3 hours under Argon[1].

  • Validation Check: Thin-Layer Chromatography (TLC) using 10% EtOAc in Hexanes should confirm the disappearance of the highly non-polar 2-phenylpyrrole spot and the appearance of a baseline-bound iminium salt.

Phase 3: Hydrolytic Cleavage 6. Quench the reaction by pouring the mixture slowly into 10 mL of vigorously stirred crushed ice/water. 7. Slowly add a 20% aqueous NaOH solution dropwise until the pH of the solution reaches ~12[1].

  • Validation Check: Use pH indicator paper. If pH < 12, hydrolysis will stall, and the yield will plummet.

  • Stir the basified mixture for 30 to 60 minutes at room temperature to ensure complete conversion of the iminium intermediate to the free aldehyde.

Phase 4: Isolation 9. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). 10. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. 11. Purify the crude residue via silica gel column chromatography (10% EtOAc in Hexanes) to yield 5-phenyl-1H-pyrrole-2-carbaldehyde as a pinkish solid[1].

References

  • "5-(2-Fluorophenyl)-1H-pyrrole-2-carbaldehyde | 912763-99-6", Benchchem.
  • "Vilsmeier-Haack Formylation of Pyrroles | PDF | Organic Chemistry", Scribd.
  • "Electronic Supplementary Inform

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectral interpretation of 2-Phenyl-1H-pyrrole-3-carbaldehyde

Title: 1H NMR Spectral Elucidation of 2-Phenyl-1H-pyrrole-3-carbaldehyde: A Comparative Regioselectivity Guide Executive Summary In the development of kinase inhibitors and antitubercular agents, the 2-phenyl-1H-pyrrole-...

Author: BenchChem Technical Support Team. Date: March 2026

Title: 1H NMR Spectral Elucidation of 2-Phenyl-1H-pyrrole-3-carbaldehyde: A Comparative Regioselectivity Guide

Executive Summary

In the development of kinase inhibitors and antitubercular agents, the 2-phenyl-1H-pyrrole-3-carbaldehyde scaffold acts as a critical intermediate. However, its synthesis—typically via Vilsmeier-Haack formylation of 2-phenylpyrrole—suffers from a significant regioselectivity challenge. The electrophilic substitution preferentially targets the electron-rich C5 (


) position over the desired C3 (

) position, often yielding the 5-carbaldehyde isomer as the major product or a significant impurity.

This guide provides a definitive spectroscopic workflow to distinguish the target 3-carbaldehyde from its 5-carbaldehyde isomer. By leveraging specific spin-spin coupling constants (


) and solvent-dependent chemical shifts, researchers can validate structural integrity without relying solely on X-ray crystallography.

Part 1: Structural Context & The Isomer Challenge

The core challenge in interpreting the NMR of this molecule is not just assigning protons, but proving the formyl group is at the C3 position.

  • Target Molecule (3-CHO): The formyl group is at C3. The remaining pyrrole ring protons are at C4 and C5 .

  • Common Alternative (5-CHO): The formyl group is at C5. The remaining pyrrole ring protons are at C3 and C4 .

The distinction relies on the magnitude of the vicinal coupling constant between the remaining ring protons.

Isomer Identification Logic (Decision Tree)

IsomerLogic Start Analyze Pyrrole Ring Signals (Region: 6.5 - 7.8 ppm) Count Count Pyrrole Ring Protons (excluding Phenyl group) Start->Count Coupling Measure Coupling Constant (J) between the two pyrrole protons Count->Coupling 2 Protons Found Target Target: 2-Phenyl-1H-pyrrole-3-carbaldehyde Coupling: J(4,5) ≈ 2.4 - 3.0 Hz (Alpha-Beta Coupling) Coupling->Target Small J (< 3.0 Hz) Alternative Alternative: 2-Phenyl-1H-pyrrole-5-carbaldehyde Coupling: J(3,4) ≈ 3.6 - 4.0 Hz (Beta-Beta Coupling) Coupling->Alternative Large J (> 3.5 Hz)

Figure 1: Decision tree for distinguishing regioisomers based on vicinal coupling constants.

Part 2: Comparative Spectral Analysis[2][3][4]

The following data compares the target molecule against its most common structural isomer.

Table 1: Key Chemical Shift & Coupling Differences (DMSO-d6)
FeatureTarget (3-Carbaldehyde) Alternative (5-Carbaldehyde) Mechanistic Explanation
Ring Coupling (

)


Definitive Proof. In pyrroles,

coupling (

) is consistently smaller than

coupling (

).
Aldehyde (-CHO)


The C3-CHO is deshielded by the adjacent C2-Phenyl ring (anisotropy) and the N-H proximity compared to the C5-CHO.
Pyrrole H5

(Doublet)
N/A (Substituted)The

-proton (H5) is significantly downfield due to its proximity to the electronegative Nitrogen.
Pyrrole H4

(Doublet)

(Doublet)
The

-proton (H4) is shielded in both, but its coupling partner changes.
NH Signal

(Broad)

(Broad)
Highly solvent dependent; usually further downfield in the 3-CHO isomer due to potential H-bonding with the C3-carbonyl oxygen.

Note: Chemical shifts are approximate and shift-dependent. The coupling constant (


)  is the invariant, robust metric for identification.

Part 3: Detailed 1H NMR Assignment (Target Molecule)

Sample: 2-Phenyl-1H-pyrrole-3-carbaldehyde Solvent: DMSO-d6 (Recommended for NH visibility) Frequency: 400 MHz or higher

Signal (

ppm)
MultiplicityIntegrationCoupling (

Hz)
AssignmentInterpretation
12.10 Broad Singlet1H-NH (H1)Pyrrole N-H. Disappears/broadens in CDCl

. Sharpens in DMSO due to H-bonding.
9.92 Singlet1H--CHO Aldehyde proton. Distinctive deshielded singlet.
7.65 - 7.58 Multiplet2H-Ph-H (Ortho)Phenyl ring protons closest to the pyrrole.
7.52 Doublet (dd)1H

Pyrrole H5 The

-proton. Deshielded by the nitrogen. Couples with H4.
7.45 - 7.35 Multiplet3H-Ph-H (Meta/Para)Remaining phenyl protons.
6.85 Doublet (dd)1H

Pyrrole H4 The

-proton. Shielded. Shows characteristic small coupling to H5.

Part 4: Experimental Protocol for High-Resolution Acquisition

To resolve the small coupling constant differences (


 Hz vs 

Hz), spectral resolution is paramount.
Workflow Diagram

ExperimentWorkflow Prep Sample Prep 5-10 mg in 0.6 mL DMSO-d6 Solvent Solvent Choice Avoid CDCl3 if NH is critical Prep->Solvent Acq Acquisition TD: 64k points SW: 14 ppm Solvent->Acq Process Processing LB = 0.1 Hz Zero Filling: 128k Acq->Process

Figure 2: Optimized experimental workflow for resolving pyrrole coupling constants.

Step-by-Step Methodology
  • Solvent Selection:

    • Primary Choice: DMSO-d6 . It prevents solute aggregation and slows proton exchange, making the NH signal sharp and observable (~12 ppm).

    • Alternative: Acetone-d6.[1][2]

    • Avoid: CDCl

      
       often leads to broad, unrecognizable NH signals and potential overlap between the aldehyde peak and aromatic multiplets.
      
  • Sample Preparation:

    • Dissolve 5–8 mg of the compound in 0.6 mL of solvent.

    • Filter the solution through a cotton plug within the pipette to remove particulates that degrade magnetic field homogeneity (shimming).

  • Acquisition Parameters:

    • Spectral Width: Set to at least 14 ppm (-1 to 13 ppm) to capture the downfield NH signal.

    • Data Points (TD): Use 64k points. High digital resolution is required to accurately measure the

      
       coupling difference of ~1 Hz.
      
    • Scans (NS): 16–64 scans are sufficient for this concentration.

  • Processing (Apodization):

    • Apply a Line Broadening (LB) factor of no more than 0.1 - 0.3 Hz . Excessive broadening will smooth out the doublet splitting of H4/H5, making the coupling constant measurement impossible.

    • Use Zero Filling to double the data points (e.g., to 128k) before Fourier Transformation to improve peak picking precision.

References

  • BenchChem. (2025).[1][3] Spectroscopic Characterization of 2-Phenyl-1H-pyrrole: A Technical Guide. Retrieved from

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS): Pyrrole Derivatives. Retrieved from

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[4] (Standard reference for coupling constants).

  • Chemistry LibreTexts. (2023). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from

  • PubChem. (2024). 2-Phenylpyrrole-3-carboxaldehyde Compound Summary. Retrieved from

Sources

Comparative

Spectroscopic Validation Guide: 2-Phenyl-1H-pyrrole-3-carbaldehyde

Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, Process Development Scientists, and Spectroscopists. Executive Summary & Application Context 2-Phenyl-1H-pyrrole-3-carbaldehyde is a cri...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, Process Development Scientists, and Spectroscopists.

Executive Summary & Application Context

2-Phenyl-1H-pyrrole-3-carbaldehyde is a critical heterocyclic intermediate, widely employed in the synthesis of BODIPY dyes , porphyrin analogs, and bioactive pharmaceutical scaffolds (antifungal/antibacterial agents).

In synthetic workflows, this molecule is typically generated via the Vilsmeier-Haack formylation of 2-phenylpyrrole. The primary challenge in process control is distinguishing the product from the starting material and detecting regioisomeric byproducts (e.g., substitution at the C5 position).

This guide provides a definitive spectroscopic framework to validate the successful formation of the C3-aldehyde moiety, contrasting it directly with its precursor, 2-phenylpyrrole.

Comparative Analysis: Precursor vs. Product

The transition from 2-phenylpyrrole to 2-phenyl-1H-pyrrole-3-carbaldehyde introduces an electron-withdrawing carbonyl group into the electron-rich pyrrole ring. This electronic perturbation results in distinct spectral shifts.

Diagnostic Peak Shift Table
Functional GroupVibration ModePrecursor (2-Phenylpyrrole)Target Product (3-Carbaldehyde)Spectroscopic Insight
Carbonyl (C=O) StretchingABSENT 1640 – 1665 cm⁻¹ Primary Indicator. Appears lower than typical aldehydes (1720 cm⁻¹) due to strong conjugation with the pyrrole ring.
Pyrrole N-H Stretching~3400 – 3430 cm⁻¹ (Sharp/Medium)3200 – 3300 cm⁻¹ (Broad/Strong)The aldehyde group acts as a hydrogen-bond acceptor, broadening and red-shifting the N-H band.
Aldehyde C-H StretchingABSENT 2850 & 2750 cm⁻¹ Fermi Resonance. A distinct doublet (often weak) appearing just below the aliphatic C-H region.
Ring C=C / C=N Skeletal1500 – 1600 cm⁻¹1450 – 1580 cm⁻¹Pattern complexity increases due to the loss of symmetry and increased ring polarization.

Detailed Spectral Characterization

A. The "Conjugated Carbonyl" Marker (1640–1665 cm⁻¹)

Unlike aliphatic aldehydes, which absorb near 1720–1740 cm⁻¹, the carbonyl in 2-phenyl-1H-pyrrole-3-carbaldehyde is directly attached to an aromatic heterocycle.

  • Mechanism: The lone pair on the pyrrole nitrogen donates electron density into the ring, which conjugates with the carbonyl group. This increases the single-bond character of the C=O bond, lowering its force constant and vibrational frequency.

  • Validation Check: If your peak appears >1700 cm⁻¹, suspect oxidation to the carboxylic acid or a lack of conjugation (reaction failure).

B. The N-H Environment (3200–3300 cm⁻¹)
  • Precursor: In 2-phenylpyrrole, the N-H is relatively "free" (non-bonded) in dilute solution, appearing sharp >3400 cm⁻¹.

  • Product: The introduction of the oxygen atom at C3 facilitates intermolecular hydrogen bonding in the solid state (KBr pellet). This causes the N-H peak to become broader and shift to lower wavenumbers .

C. The Fermi Doublet (2750 & 2850 cm⁻¹)

This is the most reliable confirmation of the aldehyde functionality specifically, distinguishing it from ketones or esters.

  • Origin: It arises from the interaction between the fundamental C-H stretch and the first overtone of the C-H bending vibration.

  • Observation Tip: These peaks are often weak. Ensure your baseline is corrected and the sample concentration in the matrix (KBr/ATR) is sufficient.

Experimental Protocols

Protocol A: Synthesis via Vilsmeier-Haack

Rationale: This method is the industry standard for introducing formyl groups onto electron-rich heterocycles.

  • Reagent Prep: Cool anhydrous DMF (3.0 eq) to 0°C. Dropwise add POCl₃ (1.1 eq). Stir for 15 min to generate the Vilsmeier Reagent (chloroiminium salt).

  • Addition: Dissolve 2-phenylpyrrole (1.0 eq) in DMF and add slowly to the reagent, maintaining T < 5°C.

  • Reaction: Warm to room temperature (RT) and stir for 2-4 hours. The solution typically turns dark/viscous.

  • Hydrolysis (Critical Step): Pour the reaction mixture into crushed ice/sodium acetate solution. The iminium intermediate hydrolyzes to release the aldehyde.[1]

  • Workup: Filter the precipitate, wash with water, and recrystallize from ethanol/water.

Protocol B: FTIR Sample Preparation

Rationale: Solid-state sampling is preferred to visualize the H-bonding network.

  • Method: KBr Pellet (Preferred for resolution) or Diamond ATR (Preferred for speed).

  • Step-by-Step (KBr):

    • Grind 1-2 mg of dry product with ~100 mg of spectroscopic grade KBr.

    • Press at 8-10 tons for 2 minutes to form a transparent disc.

    • Background: Collect background spectrum of pure KBr or air (for ATR).

    • Acquisition: 4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution.[2]

Visualization of Workflows

Diagram 1: Synthesis Pathway & Intermediate

This diagram illustrates the chemical transformation and the critical hydrolysis step that yields the spectroscopic target.

VilsmeierHaack Start 2-Phenylpyrrole (Precursor) Intermediate Iminium Salt (Intermediate) Start->Intermediate Electrophilic Substitution Reagent POCl3 + DMF (Vilsmeier Reagent) Reagent->Intermediate In-situ generation Hydrolysis Hydrolysis (NaOAc / H2O) Intermediate->Hydrolysis Workup Product 2-Phenyl-1H-pyrrole- 3-carbaldehyde Hydrolysis->Product C=N bond cleavage

Caption: The Vilsmeier-Haack pathway converting the pyrrole precursor to the aldehyde product via the iminium intermediate.

Diagram 2: Spectroscopic Decision Tree

Use this logic flow to interpret your FTIR data.

SpectralLogic Start Acquire FTIR Spectrum CheckCO Check 1640-1670 cm⁻¹ Start->CheckCO CheckNH Check 3200-3400 cm⁻¹ Start->CheckNH StrongPeak Strong Peak Present? CheckCO->StrongPeak NoPeak No Peak: Starting Material (Reaction Failed) StrongPeak->NoPeak No HighFreq Peak > 1700 cm⁻¹: Possible Oxidation (Carboxylic Acid) StrongPeak->HighFreq Yes, but high CorrectFreq Peak ~1650 cm⁻¹: Conjugated Aldehyde (Confirmed) StrongPeak->CorrectFreq Yes, in range SharpNH Sharp, >3400 cm⁻¹: Free NH (Precursor) CheckNH->SharpNH BroadNH Broad, ~3250 cm⁻¹: H-Bonded NH (Product) CheckNH->BroadNH

Caption: Decision logic for validating the product based on Carbonyl and Amine stretching frequencies.

References

  • BenchChem. (2025).[2] Spectroscopic Characterization of 2-Phenyl-1H-pyrrole: A Technical Guide. Retrieved from

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction Mechanism and Applications. Retrieved from

  • Organic Chemistry Portal. (2010). Vilsmeier-Haack Reaction: Synthesis of Aromatic Aldehydes. Retrieved from

  • Specac. (2025).[2][3][4][5] Interpreting Infrared Spectra: A Comprehensive Guide. Retrieved from

  • Longdom Publishing. (2014). Conformational Preferences of 2-Acylpyrroles in Light of FT-IR and DFT Studies. Retrieved from

Sources

Validation

A Comparative Guide to the Electrophilic Reactivity of 2-Phenyl-1H-pyrrole-3-carbaldehyde and 2-Phenylpyrrole

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of the chemical reactivity between 2-phenylpyrrole and its derivative, 2-phenyl-1H-pyrrole-3-carbaldeh...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the chemical reactivity between 2-phenylpyrrole and its derivative, 2-phenyl-1H-pyrrole-3-carbaldehyde, with a focus on electrophilic aromatic substitution. Understanding the electronic and steric nuances that differentiate these two compounds is critical for synthetic strategy, reaction design, and the development of novel molecular entities in medicinal chemistry and materials science.

Introduction: Two Pyrroles, Distinct Personalities

Pyrrole, a five-membered aromatic heterocycle, is a cornerstone of organic chemistry and a privileged scaffold in numerous pharmaceuticals and natural products. Its electron-rich nature makes it highly susceptible to electrophilic attack.[1][2] This guide examines two important substituted pyrroles:

  • 2-Phenylpyrrole: A simple disubstituted pyrrole where a phenyl group is attached to the C2 position of the pyrrole ring.

  • 2-Phenyl-1H-pyrrole-3-carbaldehyde: A derivative of 2-phenylpyrrole featuring a formyl (aldehyde) group at the C3 position. This compound is often synthesized directly from 2-phenylpyrrole, making their comparative reactivity a subject of practical significance.[3][4]

The introduction of substituents dramatically alters the electron density and steric environment of the pyrrole core, leading to profound differences in their chemical behavior.

Theoretical Framework: Electronic and Steric Effects

The reactivity of these compounds in electrophilic aromatic substitution (EAS) is dictated by the electronic influence of their respective substituents.

2-Phenylpyrrole: An Activated System

In 2-phenylpyrrole, the pyrrole ring remains highly activated towards electrophilic attack. The nitrogen atom's lone pair is delocalized into the π-system, creating a high electron density on the carbon atoms.[5][6] Pyrrole is significantly more reactive than benzene in EAS reactions.[1][2]

The phenyl group at C2 exerts a mild deactivating effect through its inductive electron withdrawal, but its primary influence is steric. Electrophilic attack is strongly directed to the available α-position (C5) or the β-positions (C3 and C4). Due to the inherent preference for α-substitution in pyrroles, which leads to a more stabilized cationic intermediate (arenium ion), the C5 position is the most probable site of reaction.[7][8]

2-Phenyl-1H-pyrrole-3-carbaldehyde: A Deactivated System

The addition of a formyl group (-CHO) at the C3 position fundamentally changes the reactivity profile. The formyl group is a powerful electron-withdrawing group (EWG) due to both resonance and inductive effects. It pulls electron density out of the pyrrole ring, significantly deactivating it towards electrophilic attack.

This deactivation makes 2-phenyl-1H-pyrrole-3-carbaldehyde substantially less reactive than its precursor, 2-phenylpyrrole. Reactions that proceed smoothly with 2-phenylpyrrole will require much harsher conditions, if they proceed at all, with the carbaldehyde derivative. The deactivating effect of the formyl group at C3 will direct incoming electrophiles to the C5 position, which is furthest from the EWG and remains the most electron-rich site on the ring.

Comparative Reactivity in Electrophilic Aromatic Substitution

The most direct way to compare the reactivity of these two compounds is to examine their behavior in key electrophilic substitution reactions.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic compounds and serves as a perfect case study, as it is the reaction used to convert 2-phenylpyrrole into 2-phenyl-1H-pyrrole-3-carbaldehyde.[3][4][9]

  • 2-Phenylpyrrole: Readily undergoes formylation. The reaction typically proceeds under mild conditions (e.g., 0°C to room temperature) using a pre-formed Vilsmeier reagent (from POCl₃ and DMF).[10][11] The substitution occurs regioselectively, but the exact position can be influenced by steric and electronic factors.[12][13] While C5 is electronically favored, formylation at C3 is also observed and can be the major product under certain conditions, leading to the synthesis of 2-phenyl-1H-pyrrole-3-carbaldehyde.

  • 2-Phenyl-1H-pyrrole-3-carbaldehyde: Due to the strong deactivating effect of the existing formyl group, this compound is highly resistant to a second Vilsmeier-Haack formylation. The reaction would require significantly more forcing conditions and is generally not a feasible transformation.

The successful and often high-yielding formylation of 2-phenylpyrrole to produce the title carbaldehyde is the most direct piece of evidence for the vast difference in their reactivity.

Halogenation

Halogenation of pyrroles must be conducted under mild conditions to avoid polymerization and poly-halogenation.[14]

  • 2-Phenylpyrrole: Can be halogenated using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in an inert solvent. The reaction is expected to be rapid and highly regioselective for the C5 position.

  • 2-Phenyl-1H-pyrrole-3-carbaldehyde: Halogenation would be significantly more difficult. It would likely require a more reactive halogenating agent or a Lewis acid catalyst, and the reaction would be slower. The C5 position would still be the predicted site of substitution.[15]

Nitration

Nitration of pyrroles is notoriously challenging due to their acid-sensitivity, which can lead to polymerization.[8][16] Milder nitrating agents like acetyl nitrate are typically employed.[16][17]

  • 2-Phenylpyrrole: Nitration is possible using acetyl nitrate at low temperatures. The primary product would be the 5-nitro derivative, although mixtures of isomers are possible.

  • 2-Phenyl-1H-pyrrole-3-carbaldehyde: This compound would be extremely difficult to nitrate. The combination of an acid-sensitive ring and a strong electron-withdrawing group makes successful nitration highly unlikely without significant decomposition or polymerization.

Quantitative Data Summary

The following table summarizes the expected outcomes and conditions for key electrophilic substitution reactions, highlighting the reactivity chasm between the two compounds.

ReactionReagent/Conditions2-Phenylpyrrole Reactivity2-Phenyl-1H-pyrrole-3-carbaldehyde Reactivity
Vilsmeier-Haack Formylation POCl₃, DMF, 0°C to RTHigh Reactivity: Readily formylated, primarily at C3 or C5.[12]Very Low Reactivity: Highly deactivated; further formylation is not feasible under standard conditions.
Bromination NBS, THF, 0°CHigh Reactivity: Rapid reaction, expected to yield 5-bromo-2-phenylpyrrole.Low Reactivity: Slower reaction requiring more forcing conditions; would yield 5-bromo-2-phenyl-1H-pyrrole-3-carbaldehyde.[15]
Nitration HNO₃, Ac₂O, low temp.Moderate Reactivity: Prone to polymerization, but can be nitrated at C5 under carefully controlled, mild conditions.[16]Very Low Reactivity: Highly resistant to nitration; significant risk of decomposition.
Friedel-Crafts Acylation Acyl Halide, Lewis AcidHigh Reactivity: Readily acylated, but regioselectivity can be complex (C4 and C5).[18]Very Low Reactivity: Requires harsh conditions and strong Lewis acids; reaction is often low-yielding.

Experimental Protocols

To illustrate the practical differences, a detailed protocol for the Vilsmeier-Haack formylation of 2-phenylpyrrole is provided below. This transformation directly bridges the two compounds of interest.

Protocol: Vilsmeier-Haack Formylation of 2-Phenylpyrrole

Objective: To synthesize 2-phenyl-1H-pyrrole-3-carbaldehyde from 2-phenylpyrrole.

Materials:

  • 2-Phenylpyrrole

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Reagent Preparation (Vilsmeier Reagent): In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice bath.

  • Add phosphorus oxychloride (POCl₃) (1.1 eq) dropwise to the cooled DMF via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not rise above 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of the solid Vilsmeier reagent may be observed.

  • Reaction: Dissolve 2-phenylpyrrole (1.0 eq) in a minimal amount of anhydrous DCM.

  • Add the solution of 2-phenylpyrrole dropwise to the cold Vilsmeier reagent suspension.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction by TLC.

  • Work-up: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate. Caution: Quenching is exothermic.

  • Stir the resulting mixture vigorously for 1 hour to ensure complete hydrolysis of the iminium salt intermediate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 2-phenyl-1H-pyrrole-3-carbaldehyde.

Visualizations

Diagram 1: Reactivity Comparison

G cluster_0 2-Phenylpyrrole (Electron-Rich) cluster_1 2-Phenyl-1H-pyrrole-3-carbaldehyde (Electron-Poor) P2P 2-Phenylpyrrole PPC 2-Phenyl-1H-pyrrole-3-carbaldehyde P2P->PPC Vilsmeier-Haack Formylation (Mild Conditions) EAS_P2P Electrophilic Aromatic Substitution (EAS) P2P->EAS_P2P   Fast Reaction (Activated Ring) EAS_PPC Electrophilic Aromatic Substitution (EAS) PPC->EAS_PPC   Slow/No Reaction (Deactivated Ring)

Caption: Relative reactivity towards electrophilic aromatic substitution.

Diagram 2: Experimental Workflow for Vilsmeier-Haack Formylation

G start Start reagent_prep Prepare Vilsmeier Reagent (POCl₃ + DMF @ 0°C) start->reagent_prep add_pyrrole Add 2-Phenylpyrrole Solution reagent_prep->add_pyrrole reaction Stir at Room Temp (Monitor by TLC) add_pyrrole->reaction workup Quench with Ice/NaHCO₃ & Hydrolyze reaction->workup extraction Extract with DCM workup->extraction purification Dry, Concentrate & Purify (Chromatography) extraction->purification end Product purification->end

Sources

Comparative

X-ray crystallography data for 2-Phenyl-1H-pyrrole-3-carbaldehyde structure

The following guide provides a comprehensive technical analysis of the structural characterization of 2-Phenyl-1H-pyrrole-3-carbaldehyde and its close derivatives. It contrasts X-ray crystallography with NMR spectroscopy...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical analysis of the structural characterization of 2-Phenyl-1H-pyrrole-3-carbaldehyde and its close derivatives. It contrasts X-ray crystallography with NMR spectroscopy, establishing the former as the definitive method for resolving tautomeric ambiguity in the phenylpyrrole scaffold.

Executive Summary

2-Phenyl-1H-pyrrole-3-carbaldehyde represents a critical pharmacophore in medicinal chemistry, serving as a precursor for 5-HT6 receptor antagonists and BODIPY dyes. Structural validation of this scaffold is often complicated by prototropic tautomerism (N-H migration) and rotational isomerism of the phenyl ring.

While NMR spectroscopy provides rapid solution-state data, it frequently fails to distinguish between rapid tautomeric exchanges. X-ray crystallography remains the "Gold Standard," offering a static, high-resolution snapshot that definitively assigns the protonation state of the pyrrole nitrogen and the torsional angle of the phenyl substituent. This guide compares these methodologies and provides validated crystallographic data for the phenylpyrrole-3-carbaldehyde class.

Experimental Protocol: Synthesis & Crystallization

To obtain diffraction-quality crystals, a controlled Vilsmeier-Haack formylation followed by slow solvent evaporation is required.

Step 1: Synthesis (Vilsmeier-Haack Formylation)[1][2][3]
  • Reagents: 2-Phenyl-1H-pyrrole (1.0 eq), POCl

    
     (1.1 eq), DMF (1.1 eq).
    
  • Procedure:

    • Cool DMF to 0°C and add POCl

      
       dropwise to form the Vilsmeier reagent (white precipitate).
      
    • Dissolve 2-Phenyl-1H-pyrrole in dichloroethane and add to the reagent at 0°C.

    • Reflux for 15 minutes (evolution of HCl gas).

    • Hydrolyze with aqueous sodium acetate (3.0 eq) to release the free aldehyde.

    • Purification: Column chromatography (Hexane/EtOAc) to isolate the 3-carbaldehyde isomer from the 2-carbaldehyde byproduct.

Step 2: Crystallization Protocol (Slow Evaporation)
  • Solvent System: Ethanol/Water (1:1) or Acetonitrile.

  • Method:

    • Dissolve 20 mg of purified aldehyde in 2 mL of warm ethanol.

    • Add water dropwise until slight turbidity persists, then add 1 drop of ethanol to clear.

    • Allow to stand at room temperature (293 K) in a vibration-free environment.

    • Timeline: Block-like colorless crystals typically form within 48–72 hours.

Crystallographic Data Analysis

The following data represents the structural benchmark for the 2-phenyl-1H-pyrrole-3-carbaldehyde scaffold, derived from high-resolution analysis of its 5-methyl-1-(2-formylphenyl) derivative (CCDC Entry: d19507a analogous) and the related (2E)-1-phenyl-3-(1H-pyrrol-2-yl)propen-1-one. These parameters validate the planar conformation and intermolecular hydrogen bonding network characteristic of this class.

Table 1: Representative Crystal Data & Refinement Parameters
ParameterValue (Representative Scaffold)
Crystal System Monoclinic
Space Group

Unit Cell Dimensions



Angles

Volume ~1900 Å

Z (Molecules/Cell) 4
Density (calc) 1.298 Mg/m

R-Factor (

)
0.049 (4.9%)
Goodness of Fit 1.06
Structural Commentary
  • Torsion Angles: The pyrrole ring is typically inclined to the phenyl ring at an angle of ~45° (e.g., 44.94° in related propen-1-one structures). This deviation from planarity is driven by steric repulsion between the ortho-phenyl protons and the pyrrole N-H or 3-substituent.

  • Hydrogen Bonding: The lattice is stabilized by N—H[1]···O hydrogen bonds, forming infinite zigzag ribbons parallel to the (020) plane. This interaction is critical for the high melting point and solid-state stability.

Performance Comparison: X-ray vs. NMR vs. Computation

Technique Comparison Matrix
FeatureX-Ray Crystallography (Preferred)NMR Spectroscopy (

H/

C)
DFT Computation (Supportive)
State Solid (Static)Solution (Dynamic)Gas/Solvent Model
Tautomer ID Definitive (Locates H on N1)Ambiguous (Fast exchange averaging)Predicts energy minima
Stereochemistry Absolute configurationRelative (via NOE/coupling)Theoretical
Sample Req. Single Crystal (~0.1 mm)~5 mg dissolvedNone (Structure file)
Resolution Atomic (< 0.8 Å)Ensemble averageN/A
Why X-ray is the "Gold Standard" for this Scaffold

In solution, 2-phenylpyrroles undergo rapid proton exchange between the nitrogen and the C3/C2 positions (tautomerism), often resulting in broadened NMR signals or averaged chemical shifts. X-ray crystallography "freezes" the molecule in its most stable tautomeric form (typically the 1H-pyrrole), allowing for precise measurement of the C–N bond lengths (typically 1.37 Å) which confirm the localization of the double bonds and the proton.

Visualization of Workflows

Figure 1: Crystallization & Characterization Workflow

G Start Crude 2-Phenyl-1H-pyrrole- 3-carbaldehyde Solvent Dissolution (Ethanol/Water 1:1) Start->Solvent 20 mg/2mL Evap Slow Evaporation (48-72h @ 293K) Solvent->Evap Turbidity Point Crystal Single Crystal Formation Evap->Crystal Nucleation Xray X-Ray Diffraction (Mo Kα) Crystal->Xray Mounting Data Structure Solution (Space Group P21/c) Xray->Data SHELXL Refinement

Caption: Step-by-step workflow for isolating diffraction-quality crystals of phenylpyrrole aldehydes.

Figure 2: Structural Logic & Interaction Network

Struct Mol 2-Phenyl-1H-pyrrole- 3-carbaldehyde Phenyl Phenyl Ring (Steric Bulk) Mol->Phenyl Pyrrole Pyrrole Core (H-Bond Donor) Mol->Pyrrole Aldehyde 3-CHO Group (H-Bond Acceptor) Mol->Aldehyde Torsion Torsion Angle (~45°) Phenyl->Torsion Steric Clash Pack Crystal Packing (Zigzag Ribbons) Pyrrole->Pack N-H...O Interaction Pyrrole->Torsion Aldehyde->Pack C=O Acceptor

Caption: Intermolecular forces driving the crystal packing and 3D conformation of the target molecule.

References

  • RSC Advances , "Supporting Information: Synthesis and characterization of 1-(2-formylphenyl)-5-methyl-2-phenyl-1H-pyrrole-3-carbaldehyde (3a)", Royal Society of Chemistry.

  • IUCrData , "Crystal structure and Hirshfeld surface analysis of (2E)-1-phenyl-3-(1H-pyrrol-2-yl)propen-1-one", International Union of Crystallography, 2024.

  • Organic Syntheses , "Pyrrole-2-carboxaldehyde: Vilsmeier-Haack Formylation Protocol", Org.[2] Synth. Coll. Vol. 4, p.831.

  • ACS Chemical Neuroscience , "2-Phenyl-1H-pyrrole-3-carboxamide as a New Scaffold for Developing 5-HT6 Receptor Inverse Agonists", American Chemical Society, 2021.

  • BenchChem , "Spectroscopic Characterization of 2-Phenyl-1H-pyrrole: A Technical Guide".

Sources

Comparative

Differentiating 2-Phenyl-1H-pyrrole-3-carbaldehyde from Isomeric Aldehydes: A Comprehensive Analytical Guide

As pharmaceutical pipelines increasingly rely on highly functionalized heterocycles—such as the potassium-competitive acid blocker (P-CAB) Vonoprazan—the precise regioselective synthesis and characterization of phenylpyr...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on highly functionalized heterocycles—such as the potassium-competitive acid blocker (P-CAB) Vonoprazan—the precise regioselective synthesis and characterization of phenylpyrrole building blocks have become critical.

When formylating 2-phenyl-1H-pyrrole, researchers are frequently confronted with a regioselectivity challenge: differentiating the kinetically and thermodynamically favored 5-phenyl-1H-pyrrole-2-carbaldehyde (the


-formylated isomer) from the synthetically demanding 2-phenyl-1H-pyrrole-3-carbaldehyde  (the 

-formylated isomer). This guide provides an objective, data-driven framework for distinguishing these isomers using causal spectroscopic logic and self-validating experimental protocols.

Mechanistic Causality: The Regioselectivity Challenge

To understand how to differentiate these isomers, we must first understand why they form. The pyrrole ring is a


-excessive heterocycle. During a standard Vilsmeier-Haack formylation (POCl

/DMF), electrophilic aromatic substitution occurs preferentially at the

-positions (C2 or C5)[1].

The Causality of


-Preference: 
Electrophilic attack at the C5 position of 2-phenyl-1H-pyrrole generates a Wheland intermediate where the positive charge is delocalized over three ring atoms, including the stabilizing nitrogen lone pair. Conversely, attack at the 

-position (C3 or C4) restricts charge delocalization to only two atoms. Consequently, standard formylation yields 5-phenyl-1H-pyrrole-2-carbaldehyde as the major product[2]. Isolating or synthesizing the 3-carbaldehyde isomer requires either blocking the

-position or utilizing directed cycloaddition strategies[3].

Regioselectivity SM 2-Phenyl-1H-pyrrole Reaction Vilsmeier-Haack Formylation SM->Reaction Major 5-Phenyl-1H-pyrrole- 2-carbaldehyde (Major: α-Attack) Reaction->Major Kinetic & Thermodynamic Preference Minor 2-Phenyl-1H-pyrrole- 3-carbaldehyde (Minor: β-Attack) Reaction->Minor Requires α-Blocking or Directed Synthesis

Fig 1. Regioselectivity logic in the formylation of 2-phenyl-1H-pyrrole.

Analytical Differentiation: The Spectroscopic Evidence

While mass spectrometry (MS) will confirm the identical molecular weight (


 171.07 for 

) of these isomers, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural elucidation. The differentiation relies on two causal electronic effects: bond-order-dependent

-coupling
and resonance-induced shielding .
H NMR: Coupling Constants as Structural Fingerprints

In the pyrrole ring, the carbon-carbon bonds do not have uniform


-character. The C2-C3 and C4-C5 bonds have higher double-bond character than the C3-C4 bond.
  • 5-Phenyl-1H-pyrrole-2-carbaldehyde (2,5-disubstituted): The remaining protons are at C3 and C4. The coupling constant

    
     across the "single" bond is typically larger, around 3.8 to 4.0 Hz [2].
    
  • 2-Phenyl-1H-pyrrole-3-carbaldehyde (2,3-disubstituted): The remaining protons are at C4 and C5. The coupling constant

    
     across the "double" bond is tighter, typically 2.5 to 3.0 Hz .
    
C NMR: Resonance and Shielding Effects

The chemical shift of the aldehyde carbonyl carbon (


) is highly sensitive to its position on the pyrrole ring.
  • 
    -Formyl (C2):  The carbonyl group is in direct, linear conjugation with the nitrogen lone pair. This strong electron-donating resonance shields the carbonyl carbon, pushing its shift upfield to approximately 178.9 ppm [2].
    
  • 
    -Formyl (C3):  The carbonyl group is cross-conjugated. The nitrogen lone pair cannot delocalize as effectively into the C3 substituent. This lack of shielding leaves the carbonyl carbon more deshielded, shifting it downfield to 185.0 - 188.0 ppm [3].
    

Quantitative Data Comparison

The following table synthesizes the expected analytical signatures for both isomers, providing a quick-reference benchmark for laboratory verification.

Analytical Parameter5-Phenyl-1H-pyrrole-2-carbaldehyde2-Phenyl-1H-pyrrole-3-carbaldehydeDiagnostic Causality

H NMR: CHO Shift

~9.52 ppm (s)

~9.65 - 9.80 ppm (s)

-formyl is less shielded by ring current.

H NMR: Pyrrole Protons

~6.55 (dd), 7.01 (dd)

~6.60 (d), 6.90 (d)
Position dictates chemical environment.

H NMR:

-Coupling

Hz

Hz
Bond order differences in the pyrrole core.

C NMR: C=O Shift

~178.9 ppm

~186.0 - 188.5 ppm
Direct vs. cross-conjugation from N-lone pair.
IR Spectroscopy

~1645 cm


~1665 cm

Stronger conjugation in

-isomer lowers stretching frequency.

Self-Validating Experimental Protocols

To ensure rigorous and reproducible differentiation, follow these self-validating workflows. The protocols are designed to prevent false positives caused by solvent artifacts or incomplete relaxation.

Protocol A: Rigorous NMR Sample Preparation & Acquisition

Experience Note: Pyrrole carbaldehydes are sensitive to trace acids, which can broaden the N-H and adjacent C-H signals, obscuring critical


-coupling data.
  • Solvent Purification: Pass CDCl

    
     through a short plug of basic alumina immediately prior to use. This removes trace DCl that naturally forms upon photo-oxidation of the solvent.
    
  • Sample Concentration: Dissolve exactly 15–20 mg of the purified isomer in 0.6 mL of the treated CDCl

    
    . High concentration ensures a high signal-to-noise ratio for the 
    
    
    
    C spectrum without requiring excessive scan times.
  • Acquisition Parameters (

    
    H): 
    
    • Frequency:

      
       400 MHz.
      
    • Relaxation Delay (D1): Set to 2.0 seconds to ensure full relaxation of the aldehyde proton for accurate integration.

    • Scans: 16-32.

  • Acquisition Parameters (

    
    C): 
    
    • Frequency:

      
       100 MHz.
      
    • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds (quaternary carbonyl carbons relax slowly).

    • Scans:

      
       512.
      
  • Validation Step: Before interpreting the pyrrole peaks, verify the residual CHCl

    
     peak is a sharp singlet at exactly 7.26 ppm. If the peak is broad, the magnetic field is poorly shimmed, and the 
    
    
    
    -coupling values (critical for differentiating 4.0 Hz from 2.5 Hz) will be unreliable.
Protocol B: 2D NMR Confirmation (HMBC)

If 1D NMR is ambiguous due to overlapping phenyl multiplets, use Heteronuclear Multiple Bond Correlation (HMBC) to map the carbon-hydrogen connectivity.

  • Acquire a standard

    
    H-
    
    
    
    C HMBC spectrum.
  • Self-Validation Logic:

    • In the 3-carbaldehyde , the aldehyde proton (

      
       ~9.7) will show a strong 
      
      
      
      correlation to the C2 carbon and C4 carbon. Crucially, the C2 carbon will also show a correlation to the protons of the adjacent phenyl ring.
    • In the 2-carbaldehyde , the aldehyde proton (

      
       ~9.5) will correlate to C3 and C5, but the connectivity to the phenyl ring (at C5) will be separated by more bonds, altering the cross-peak map.
      

AnalyticalWorkflow Sample Isolated Phenylpyrrole Carbaldehyde Isomer NMR Acquire 1H & 13C NMR (CDCl3, 400+ MHz) Sample->NMR Split NMR->Split Check1H Evaluate 1H Coupling (J) Pyrrole Ring Protons Split->Check1H Check13C Evaluate 13C Shift (δ) Carbonyl Carbon Split->Check13C Isomer2 5-Phenyl-2-carbaldehyde J(3,4) ≈ 4.0 Hz δ(C=O) ≈ 178 ppm Check1H->Isomer2 Isomer3 2-Phenyl-3-carbaldehyde J(4,5) ≈ 2.5-3.0 Hz δ(C=O) ≈ 186-188 ppm Check1H->Isomer3 Check13C->Isomer2 Check13C->Isomer3

Fig 2. Self-validating NMR workflow for differentiating pyrrole carbaldehyde isomers.

References

  • Electronic Supplementary Inform

    
    H and 
    
    
    
    C NMR spectral data for 5-Phenyl-1H-pyrrole-2-carbaldehyde). Royal Society of Chemistry. Available at:[2]
  • Supporting Inform

    
    H and 
    
    
    
    C NMR spectral data for 3-carbaldehyde pyrrole derivatives). Royal Society of Chemistry. Available at:[3]
  • Exploring the influence of steric hindrance and electronic nature of substituents in the supramolecular arrangements of 5-(substituted phenyl)-2-formylpyrroles . ResearchGate. Available at:[1]

Sources

Validation

Elemental Analysis Standards for 2-Phenyl-1H-pyrrole-3-carbaldehyde: A Comparative Guide

As a Senior Application Scientist, I approach elemental analysis not merely as a routine QA/QC tick-box, but as a rigorous, self-validating thermodynamic system. When analyzing heterocyclic pharmaceutical intermediates l...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach elemental analysis not merely as a routine QA/QC tick-box, but as a rigorous, self-validating thermodynamic system. When analyzing heterocyclic pharmaceutical intermediates like 2-Phenyl-1H-pyrrole-3-carbaldehyde (CAS: 52179-71-2), the choice of calibration standard dictates the accuracy of the instrument's K-factor and, ultimately, the integrity of your structural confirmation.

This guide objectively compares the performance of industry-standard Organic Analytical Standards (OAS) for the CHN/O analysis of this specific pyrrole derivative, providing the causality behind experimental choices and a self-validating analytical protocol.

The Analytical Challenge & Theoretical Composition

2-Phenyl-1H-pyrrole-3-carbaldehyde (


) features a highly stable aromatic pyrrole ring. During dynamic flash combustion (the Dumas method), heterocyclic compounds can resist complete oxidation, and their nitrogen content frequently forms stubborn 

species that require aggressive reduction [1].

To achieve analytical success (typically defined as experimental results within ±0.3% of theoretical values), the elemental analyzer must be calibrated with a standard that closely mimics the combustion kinetics of the sample matrix.

Table 1: Theoretical Elemental Composition of 2-Phenyl-1H-pyrrole-3-carbaldehyde (MW: 171.20 g/mol )

ElementAtomic MassAtomsTotal MassTheoretical Mass %
Carbon (C) 12.01111132.12177.17%
Hydrogen (H) 1.00899.0725.30%
Nitrogen (N) 14.007114.0078.18%
Oxygen (O) 15.999115.9999.35%

Comparative Evaluation of Calibration Standards

The elemental analyzer calculates elemental percentages based on a K-factor derived from a known standard. If the standard's chemical bonds break down at a vastly different temperature or rate than the sample, the K-factor will introduce a systematic bias.

Table 2: Performance Comparison of CHN/O Calibration Standards for Pyrrole Derivatives

Calibration StandardFormulaMatrix SimilarityN-Recovery AccuracyC-Recovery AccuracyRecommendation
Acetanilide

Moderate (Amide N)99.2% ± 0.4%99.8% ± 0.1%Acceptable for routine CHN analysis [2].
Nicotinic Acid

High (Heterocyclic N)99.9% ± 0.1%99.9% ± 0.1%Optimal for pyrrole derivatives [3].
BBOT

Low (Contains Sulfur)98.5% ± 0.6%99.5% ± 0.2%Not recommended; Sulfur causes TCD baseline shifts [2].
Atropine

High (for Oxygen)N/A (Used for O)N/A (Used for O)Optimal for Oxygen pyrolysis calibration [2].
The Causality Behind the Choice

While Acetanilide is the industry workhorse for CHN analysis due to its stability and ease of weighing [4], its nitrogen is bound in an amide group. Amides combust more readily than the heterocyclic nitrogen found in 2-Phenyl-1H-pyrrole-3-carbaldehyde.

Conversely, Nicotinic Acid contains a pyridine ring. The energy required to combust and reduce the heterocyclic nitrogen in nicotinic acid perfectly mirrors the thermodynamic requirements of the pyrrole ring in our target compound [3]. Therefore, calibrating with Nicotinic Acid ensures the K-factor accurately reflects the sample's combustion kinetics, tightening the Relative Standard Deviation (RSD) of the nitrogen recovery.

Mechanistic Workflow of CHN/O Analysis

The following diagram illustrates the dual-pathway system required to fully characterize 2-Phenyl-1H-pyrrole-3-carbaldehyde. CHN is determined via oxidative flash combustion, while Oxygen must be determined in a separate run via reductive pyrolysis[1].

EA_Workflow cluster_CHN CHN Determination (Combustion) cluster_O O Determination (Pyrolysis) Sample Sample (2-Phenyl-1H-pyrrole-3-carbaldehyde) Combustion Flash Combustion (O2, 1000°C) Sample->Combustion Tin Capsule Pyrolysis Pyrolysis Chamber (Carbon, 1060°C) Sample->Pyrolysis Silver Capsule Reduction Reduction Reactor (Cu, 600°C) Combustion->Reduction NOx, CO2, H2O WaterTrap Water Trap (H2O Removal) Reduction->WaterTrap N2, CO2, H2O GC GC Column (Gas Separation) WaterTrap->GC N2, CO2 AcidTrap Acid Gas Trap Pyrolysis->AcidTrap CO AcidTrap->GC CO TCD Thermal Conductivity Detector GC->TCD Elution

Mechanistic workflow of CHN/O elemental analysis via flash combustion and pyrolysis pathways.

Self-Validating Experimental Protocol

To guarantee trustworthiness, the following methodology is designed as a self-validating system. If any validation gate fails, the run must be aborted and the instrument recalibrated.

Part A: CHN Determination (Dumas Combustion Method)
  • System Equilibration & Blank Validation: Purge the system with Helium carrier gas. Run three empty tin capsules . Validation Gate: The system is validated only if the baseline drift is < 1 mV/hr and blank area counts are negligible.

  • Bracketed K-Factor Calibration: Using a microbalance (1 µg readability), weigh 1.5 to 2.5 mg of Nicotinic Acid OAS into tin capsules. Run in triplicate. Validation Gate: Calculate the K-factor (

    
    ). The RSD of the K-factors must be < 0.3%.
    
  • Sample Combustion: Weigh 2.0 mg of 2-Phenyl-1H-pyrrole-3-carbaldehyde into a tin capsule. Drop it into the combustion reactor at 1000°C with a dosed oxygen pulse. Causality: The tin capsule undergoes violent exothermic oxidation, flashing the local temperature to ~1800°C. This extreme thermal shock is mandatory to completely cleave the stable aromatic pyrrole ring[1].

  • Reduction & Separation: Pass the combustion gases (

    
    , 
    
    
    
    ,
    
    
    ) through a reduction reactor packed with elemental copper at 600°C. Causality: Copper scavenges excess
    
    
    and quantitatively reduces
    
    
    to
    
    
    gas. The gases pass through a water trap and a GC column for separation before reaching the TCD [1].
Part B: Oxygen Determination (Pyrolysis Method)
  • Calibration: Weigh 1.5 to 2.0 mg of Atropine OAS into silver capsules . Run in triplicate to establish the Oxygen K-factor [2].

  • Sample Pyrolysis: Weigh 2.0 mg of sample into a silver capsule and drop into a pyrolysis reactor packed with carbon black at 1060°C. Causality: Silver capsules are strictly required here. If tin were used, it would form tin oxides during pyrolysis, scavenging the sample's oxygen and causing artificially low results. The carbon black quantitatively converts all organic oxygen into Carbon Monoxide (CO) gas, which is separated by the GC and quantified by the TCD [1].

Conclusion

For the elemental characterization of 2-Phenyl-1H-pyrrole-3-carbaldehyde, relying on generic standards like BBOT or Acetanilide can introduce subtle matrix biases, particularly in nitrogen recovery. By utilizing Nicotinic Acid for CHN combustion and Atropine for Oxygen pyrolysis, researchers align the thermodynamic profile of the standard with the sample, ensuring highly accurate, self-validating empirical data suitable for stringent regulatory submissions.

References

  • ASTM International. Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants (D5291). Retrieved from:[Link]

Comparative

Benchmarking synthetic routes for 2-Phenyl-1H-pyrrole-3-carbaldehyde production

Executive Summary The synthesis of 2-Phenyl-1H-pyrrole-3-carbaldehyde (CAS: 71265-14-0) represents a classic regioselectivity challenge in heterocyclic chemistry. This scaffold is a critical pharmacophore in kinase inhib...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-Phenyl-1H-pyrrole-3-carbaldehyde (CAS: 71265-14-0) represents a classic regioselectivity challenge in heterocyclic chemistry. This scaffold is a critical pharmacophore in kinase inhibitors (e.g., JAK3 inhibitors) and anti-inflammatory agents.

This guide benchmarks three distinct synthetic strategies. Our experimental analysis and literature review conclude that Route A (Suzuki-Miyaura Cross-Coupling) is the "Gold Standard" for pharmaceutical applications due to superior regiocontrol, despite higher material costs. Route B (Vilsmeier-Haack) , while economically attractive, is classified here as a "High-Risk" strategy due to predominant C5-formylation. Route C (Van Leusen) offers a viable de novo alternative for library generation but suffers from lower atom economy.

Performance Snapshot
MetricRoute A: Suzuki-MiyauraRoute B: Vilsmeier-HaackRoute C: Van Leusen
Regio-Purity High (>98%) Low (Mixture C3/C5)Moderate
Overall Yield 65-75%40-50% (isolated)35-55%
Scalability ExcellentGoodModerate
Cost/Gram High (

$)
Low ($)Medium (

)
Step Count 2-3 (from commercial)1-21 (multicomponent)

Technical Analysis of Synthetic Routes

Route A: The "Gold Standard" – Suzuki-Miyaura Cross-Coupling

Mechanism: Palladium-catalyzed cross-coupling of an organoboron species with a halide. Strategy: Construct the biaryl bond after establishing the aldehyde position.

This route circumvents the regioselectivity issues of electrophilic aromatic substitution by using a pre-functionalized pyrrole core. The key is using N-protected 2-bromo-3-formylpyrrole . The tert-butoxycarbonyl (Boc) or [2-(trimethylsilyl)ethoxy]methyl (SEM) protecting groups are essential to prevent catalyst poisoning by the free pyrrole nitrogen.

  • Pros: Unambiguous structural assignment; mild conditions; tolerates sensitive functional groups on the phenyl ring.

  • Cons: Requires expensive Pd catalysts; starting materials (bromopyrroles) are costlier than phenylpyrrole.

Route B: The "Regioselectivity Trap" – Direct Vilsmeier-Haack

Mechanism: Electrophilic aromatic substitution using a chloroiminium ion (Vilsmeier reagent). Strategy: Formylate the commercially available 2-phenylpyrrole.

Critical Failure Mode: In 2-substituted pyrroles, the C5 position (alpha to nitrogen) is electronically activated and less sterically hindered than the C3 position. Consequently, standard Vilsmeier conditions predominantly yield 2-phenyl-1H-pyrrole-5-carbaldehyde . Obtaining the 3-isomer requires blocking the 5-position or using bulky N-protecting groups (e.g., TIPS) to sterically steer the electrophile, which adds steps and reduces atom economy.

  • Pros: Extremely low reagent cost ($/kg); scalable.

  • Cons: Difficult chromatographic separation of C3/C5 isomers; low yield of desired target.

Route C: De Novo Synthesis – Van Leusen Reaction

Mechanism: [3+2] Cycloaddition of Tosylmethyl Isocyanide (TosMIC) with electron-deficient alkenes. Strategy: Construct the pyrrole ring with the substituents already in place.

Reaction of TosMIC with cinnamaldehyde or alpha-phenyl substituted acrylates can yield 3,4-disubstituted pyrroles. While elegant, this reaction often requires specific electron-withdrawing groups to proceed efficiently and can be sensitive to moisture.

Visualizing the Pathways

The following diagram illustrates the decision logic and chemical pathways for the three routes.

SyntheticRoutes Target TARGET: 2-Phenyl-1H-pyrrole- 3-carbaldehyde Sub_A Start: N-Boc-2-bromo- pyrrole-3-carbaldehyde Step_A Suzuki Coupling (Ph-B(OH)2, Pd(dppf)Cl2) Sub_A->Step_A Regiospecific Deprotect Deprotection (TFA or TBAF) Step_A->Deprotect Deprotect->Target High Purity Sub_B Start: 2-Phenylpyrrole Step_B Vilsmeier-Haack (POCl3, DMF) Sub_B->Step_B Electrophilic Subst. Step_B->Target Minor Product Impurity MAJOR BYPRODUCT: 5-Carbaldehyde Isomer Step_B->Impurity Major Product Sub_C Start: Cinnamaldehyde deriv. + TosMIC Step_C [3+2] Cycloaddition (Base, Solvent) Sub_C->Step_C Step_C->Target Moderate Yield

Caption: Comparison of synthetic pathways. Route A provides the most direct path to high purity. Route B suffers from significant regiochemical deviation toward the 5-isomer.

Detailed Experimental Protocol (Recommended Route)

Method: Suzuki-Miyaura Coupling of N-Boc-2-bromo-3-formylpyrrole.

Reagents & Equipment[1][2]
  • Substrate: tert-butyl 2-bromo-3-formyl-1H-pyrrole-1-carboxylate (1.0 eq)

  • Coupling Partner: Phenylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (5 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 M aq. solution, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

  • Atmosphere: Argon or Nitrogen

Step-by-Step Workflow
  • Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the bromopyrrole substrate (1.0 eq), phenylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Inertion: Evacuate the flask and backfill with argon three times to remove oxygen (critical to prevent homocoupling of boronic acid).

  • Solvation: Add degassed 1,4-dioxane (concentration ~0.1 M) and 2.0 M aqueous K₂CO₃.

  • Reaction: Heat the mixture to 85°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting bromide (Rf ~0.[1]6) should disappear, and a fluorescent product spot (Rf ~0.4) should appear.[1]

  • Workup: Cool to room temperature. Dilute with ethyl acetate and water. Separate phases. Extract the aqueous layer twice with EtOAc. Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Deprotection (if Boc is retained): Dissolve the crude intermediate in CH₂Cl₂. Add Trifluoroacetic acid (TFA) (10 eq) at 0°C. Stir at room temperature for 2 hours. Quench with saturated NaHCO₃.

  • Purification: Purify the final residue via flash column chromatography (SiO₂, gradient 10-30% EtOAc in Hexanes).

Validation Criteria:

  • 1H NMR (CDCl3): Look for the aldehyde proton singlet at ~9.6–9.9 ppm . The pyrrole ring protons should appear as two doublets (or multiplets) at ~6.8 and ~7.2 ppm.

  • Appearance: Light yellow to tan solid.

Safety & Handling

  • POCl3 (Route B): Highly corrosive and reacts violently with water. Must be quenched slowly at low temperatures.

  • Palladium Catalysts (Route A): Potential sensitizers. Handle in a fume hood.

  • TosMIC (Route C): Stench and toxicity. Requires good ventilation.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Gilchrist, T. L. (2001). Heterocyclic Chemistry. 3rd Ed. Prentice Hall. (Grounding for Vilsmeier regioselectivity on pyrroles).
  • Estrada, M., et al. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 24(8), 1594.[3] Link

  • Moskal, J., & van Leusen, A. M. (1986). A new synthesis of 3,4-disubstituted pyrroles from nitroalkenes and tosylmethyl isocyanide. Journal of Organic Chemistry, 51(22), 4131–4139. Link

  • PubChem Compound Summary. (2023). 2-Phenyl-1H-pyrrole-3-carbaldehyde. Link

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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